(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Description
The exact mass of the compound this compound is 300.07013070 g/mol and the complexity rating of the compound is 398. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291564 | |
| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139506-07-3, 186204-35-3 | |
| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a C2-symmetric chiral dielectrophile, has emerged as a pivotal building block in asymmetric synthesis. Its rigid cyclohexane backbone and two reactive methanesulfonyl leaving groups provide a stereochemically defined scaffold for the synthesis of complex chiral molecules. This technical guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this versatile reagent, with a particular focus on its role in the development of pharmaceutical agents. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an essential resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction: The Strategic Advantage of a C2-Symmetric Dielectrophile
In the landscape of asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount. Chiral building blocks, possessing predefined stereocenters, offer a powerful strategy to introduce chirality into target molecules. This compound stands out due to its unique combination of features: a conformationally restricted cyclohexane ring that precisely orients the reactive functionalities and two excellent methanesulfonate (mesylate) leaving groups that readily participate in nucleophilic substitution reactions. This combination makes it an ideal precursor for the synthesis of a variety of chiral ligands, catalysts, and, most notably, pharmaceutical intermediates.[1] Its structural relationship to the alkylating agent busulfan also hints at its potential in the design of novel therapeutic agents.[2]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. While there are some discrepancies in reported physical states, likely due to purity differences, the key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [3] |
| Molecular Weight | 300.39 g/mol | [4] |
| Appearance | Off-white solid or viscous colorless to pale yellow liquid | [3][5] |
| Boiling Point | 495.3 °C at 760 mmHg | |
| Density | ~1.27 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and benzene.[5] Sulfonated molecules are generally poorly soluble in most organic solvents, which can complicate their synthesis and purification.[7][8][9][10][11] | |
| Storage | Sealed in a dry, room temperature environment. | [3] |
Synthesis and Characterization: Accessing the Chiral Scaffold
The most common and efficient synthesis of this compound involves the dimesylation of the corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol. This precursor diol is readily available and provides a straightforward entry to the target molecule.
Synthetic Protocol: A Step-by-Step Guide
The following protocol is a representative industrial-scale synthesis.[12]
Diagram 1: Synthesis of this compound
References
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- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
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(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane CAS number 186204-35-3
An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (CAS 186204-35-3): A Cornerstone Chiral Synthon for Complex Molecule Synthesis
Abstract
This compound, identified by CAS number 186204-35-3, is a C₂-symmetric chiral building block of significant importance in modern synthetic organic chemistry. Its rigid stereochemical framework, derived from the trans-cyclohexane backbone, combined with two highly reactive methanesulfonyl (mesyl) leaving groups, renders it a powerful dielectrophile for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol, its core mechanistic applications, and critical safety considerations. A central focus is placed on its pivotal role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, Lurasidone.
The Strategic Importance of a C₂-Symmetric Dielectrophile
In the landscape of pharmaceutical development, stereochemical precision is paramount. The biological activity of a drug is often dictated by the specific three-dimensional arrangement of its atoms. Chiral building blocks, or synthons, that can impart this stereochemical information onto a target molecule are therefore invaluable. This compound serves this exact purpose.
Its utility is rooted in two key features:
-
Defined Stereochemistry : The (R,R) configuration at the C1 and C2 positions of the cyclohexane ring provides a rigid, predictable, and enantiomerically pure scaffold.
-
Dual Reactivity : The two methanesulphonyloxymethyl groups act as excellent leaving groups in nucleophilic substitution (Sₙ2) reactions. This is because the resulting mesylate anion is highly stabilized by resonance. This dual reactivity allows the molecule to act as a linchpin, cyclizing with dinucleophiles to form complex heterocyclic systems in a single, stereospecific transformation.
Physicochemical Properties and Characterization
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 186204-35-3 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [1][2][3][4] |
| Molecular Weight | 300.39 g/mol | [2][3][5][6] |
| IUPAC Name | [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | [7] |
| Synonyms | Lurasidone Trans (R,R) Mesylate, (1R,2R)-1,2-Cyclohexanedimethanol 1,2-Dimethanesulfonate | [2][5][8] |
| Appearance | White to Off-White Solid or Colorless to Pale Yellow Liquid | [2][4][9] |
| Melting Point | 86-90°C | [5] |
| Boiling Point | 495.3±18.0 °C (Predicted) | [5] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate | [5][10] |
| Storage | Room Temperature, in a dry, well-sealed environment | [5] |
Synthesis and Manufacturing Considerations
The synthesis of this compound is a straightforward but precise transformation of a commercially available chiral diol.
Reaction Principle
The core of the synthesis is the conversion of the two primary hydroxyl groups of (1R,2R)-1,2-Cyclohexanedimethanol into methanesulfonate (mesylate) esters. This is achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Causality of Reagent Choice
-
Methanesulfonyl Chloride (MsCl): This reagent is chosen to install the mesylate group. The mesylate is an exceptional leaving group, far superior to the original hydroxyl group, thereby "activating" the carbon for subsequent nucleophilic attack.
-
Triethylamine (TEA): This base is sterically hindered and non-nucleophilic, ensuring it only acts as a proton scavenger for the HCl generated during the reaction. Using a nucleophilic base could lead to unwanted side reactions.
-
Aprotic Solvent (DCM or MIBK): Solvents like Dichloromethane (DCM) or Methyl isobutyl ketone (MIBK) are used as they are inert to the reaction conditions and effectively dissolve the reactants.[3][4]
-
Low Temperature (0-5 °C): The mesylation reaction is highly exothermic. Conducting the reaction at low temperatures is critical to control the reaction rate, prevent the formation of thermal degradation byproducts, and ensure high stereochemical fidelity.[3][4]
Core Application: A Chiral Scaffold for Building Heterocycles
The primary utility of this compound is to serve as a chiral dielectrophile. It readily reacts with dinucleophiles in a double Sₙ2 reaction to form new, larger ring systems while preserving the (R,R) stereochemistry of the cyclohexane backbone.
This strategy is widely employed in the synthesis of:
-
Chiral Diamines: Reaction with ammonia or primary amines can lead to the formation of valuable chiral diamine ligands, which are themselves powerful tools in asymmetric catalysis.[11][12]
-
Pharmaceutical Intermediates: As seen in the case of Lurasidone, reaction with a suitable piperazine or other diamine fragment is a key step in constructing the complex polycyclic API.[2][13]
-
Macrocycles and Crown Ethers: Reaction with longer-chain dinucleophiles (e.g., polyethylene glycols with terminal amino or thiol groups) can be used to synthesize chiral macrocycles.
Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis and characterization.
Synthesis Protocol
This protocol is adapted from established industrial procedures.[3]
-
Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (1R,2R)-1,2-Cyclohexanedimethanol (1.0 eq, e.g., 73.5 mol, 10.6 kg).
-
Dissolution: Add methyl isobutyl ketone (MIBK, approx. 30 volumes, 315 L) and triethylamine (TEA, approx. 2.5-3.0 eq per hydroxyl group, 35 L). Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to an internal temperature of 0-5 °C using an appropriate cooling bath.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, approx. 2.05 eq, 151 mol, 11.7 L) via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C until the reaction is deemed complete by a suitable analytical method (e.g., TLC, HPLC, or GC-MS) by monitoring the disappearance of the starting diol.
-
Quenching: Once complete, slowly and carefully add water (approx. 30 volumes, 315 L) to quench the reaction. A slight exotherm may be observed.
-
Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the organic phase from the aqueous phase.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude product, which can be used as a solution in MIBK or further purified by recrystallization or column chromatography if necessary. A typical yield is >90%.[3]
Characterization Workflow
-
Structural Verification: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy should be used to confirm the molecular structure and the successful conversion of the diol to the dimesylate.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining chemical purity.
-
Enantiomeric Purity: Chiral HPLC is essential to confirm that no racemization has occurred and to determine the enantiomeric excess (ee%) of the final product.
-
Identity Confirmation: Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate care by trained personnel.
| GHS Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water.[1] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[1]
-
Spill Management: For small spills, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.[1]
-
Firefighting: Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[1]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its well-defined stereochemistry and predictable dual electrophilic reactivity make it a high-value synthon for researchers in academia and a reliable workhorse for professionals in the pharmaceutical industry. Understanding its properties, synthesis, and mechanistic behavior is key to unlocking its full potential in the development of next-generation therapeutics.
References
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Guidechem. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane 186204-35-3 wiki.
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KM Pharma Solution Private Limited. MSDS - (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane.
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Pharmaffiliates. CAS No : 186204-35-3 | Product Name : Lurasidone Trans (R,R) Mesylate.
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Sigma-Aldrich. This compound | 186204-35-3.
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ChemicalBook. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis.
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SynZeal. (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane | 186204-35-3.
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Guidechem. What are the synthesis and applications of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane?.
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ChemicalBook. 186204-35-3 | CAS DataBase.
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Alfa Chemistry. CAS 186204-35-3 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
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TradeIndia. (R, R) -1, 2-Bis (methanesulfonyloxymethyl) Cyclohexane CAS No. 186204-35-3.
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ChemicalBook. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3.
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Scielo. CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+).
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Tradeindia. R R)-1 2-bis (Methanesulphonyloxymethyl)cyclohexane - Application: Pharmaceutical Industry.
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ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF.
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Beilstein Journals. Synthesis of chiral cyclohexane-linked bisimidazolines.
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ResearchGate. Chiral diamines in asymmetric synthesis | Request PDF.
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Beilstein Publishing System. Synthesis of chiral cyclohexane-linked bisimidazolines.
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GSRS. 1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE, (1R,2R)-.
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Autech Industry Co.,Limited. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3.
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CPHI Online. (r,r)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.
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PubChem. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-.
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An In-depth Technical Guide to (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Key Chiral Building Block in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its notable application in the synthesis of the atypical antipsychotic agent, Lurasidone.
Introduction: The Significance of a Chiral Scaffold
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, with the CAS number 186204-35-3, is a non-naturally occurring sulfonate ester derivative.[1][2] Its significance in synthetic chemistry stems from the stereochemically defined C2-symmetric cyclohexane backbone, which provides a rigid and predictable three-dimensional orientation for the two reactive methanesulfonyloxymethyl groups. This specific chirality is crucial in the construction of complex, enantiomerically pure target molecules, a fundamental requirement in modern drug design to ensure selective interaction with biological targets and minimize off-target effects. The methanesulfonyl (mesyl) groups are excellent leaving groups, rendering the molecule a potent bifunctional electrophile for nucleophilic substitution reactions.[2]
Molecular Structure and Physicochemical Properties
The molecular structure of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is characterized by a cyclohexane ring with two methanesulfonyloxymethyl substituents at the 1 and 2 positions, both in the (R) configuration. This trans-configuration of the substituents is a key structural feature.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [3] |
| Molecular Weight | 300.39 g/mol | [3] |
| Appearance | Off-white solid | [2] |
| Melting Point | 86-90 °C | [4] |
| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [4] |
| Density | 1.270 g/cm³ | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a singlet for the methyl protons of the mesyl groups at approximately δ 3.03 ppm. The methylene protons adjacent to the sulfonate esters appear as a doublet around δ 4.35 ppm and δ 4.18 ppm. The protons of the cyclohexane ring appear as multiplets in the upfield region, typically between δ 1.27 and 1.82 ppm.
-
¹³C NMR (400 MHz, DMSO-d₆): The carbon NMR spectrum shows a signal for the methyl carbons of the mesyl groups around δ 37.0 ppm. The methylene carbons bonded to the oxygen atoms of the sulfonate esters resonate at approximately δ 72.1 ppm. The carbons of the cyclohexane ring appear at around δ 24.7, 28.3, and 36.3 ppm.
Infrared (IR) Spectroscopy:
-
S=O stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the regions of 1350-1330 cm⁻¹ and 1175-1150 cm⁻¹, respectively.
-
C-O stretching: Strong absorption bands in the 1000-960 cm⁻¹ region, corresponding to the C-O-S linkage.
-
C-H stretching: Absorptions in the 3000-2850 cm⁻¹ range due to the C-H bonds of the cyclohexane and methyl groups.
Mass Spectrometry (MS):
High-resolution mass spectrometry would confirm the molecular formula C₁₀H₂₀O₆S₂ with a monoisotopic mass of 300.0701 Da.[5] The fragmentation pattern would likely involve the loss of one or both methanesulfonyl groups and fragmentation of the cyclohexane ring.
Synthesis and Manufacturing
The synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a well-established process, typically starting from the corresponding chiral diol, (1R,2R)-1,2-cyclohexanedimethanol. The synthesis can be summarized in the following key step:
Mesylation of (1R,2R)-1,2-Cyclohexanedimethanol:
The core of the synthesis is the conversion of the diol to the bis-mesylate. This is achieved by reacting (1R,2R)-1,2-cyclohexanedimethanol with methanesulfonyl chloride (mesyl chloride) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like methylisobutyl ketone at controlled low temperatures (0-5 °C) to ensure high yield and prevent side reactions.[6]
Figure 2: Synthesis of a key Lurasidone intermediate using (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
This reaction highlights the importance of the predefined stereochemistry of the starting material, which is directly translated into the final drug molecule, ensuring its desired pharmacological activity.
Safety and Handling
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane should be handled with appropriate safety precautions in a laboratory or industrial setting.
GHS Hazard Statements: [7]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [7]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, it should be kept in a cool, dry place. [7]
Conclusion
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry, coupled with the reactivity of the two mesylate leaving groups, makes it an ideal starting material for the construction of complex, enantiomerically pure molecules. Its critical role in the industrial synthesis of the important pharmaceutical agent Lurasidone underscores its significance to the drug development community. A thorough understanding of its structure, properties, synthesis, and reactivity is essential for its effective and safe utilization in research and manufacturing.
References
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Crysdot. (n.d.). (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE, (1R,2R)-. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Retrieved from [Link]
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WIPO. (n.d.). WO/2016/110798 AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. Retrieved from [Link]
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Market Publishers. (n.d.). CAS 186204-35-3 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Chemical Report & Database. Retrieved from [Link]
- Google Patents. (n.d.). CZ306203B6 - Lurasidone synthesis process.
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precisionFDA. (n.d.). 1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE, (1R,2R)-. Retrieved from [Link]
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PharmaCompass. (n.d.). (1R,2R)-1,2-Bis[[(methylsulfonyl)oxy]methyl]cyclohexane. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Preparation method of intermediate of lurasidone. Retrieved from [Link]
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PubChem. (n.d.). cyclohexane;bis([(1Z,4R)-1-(4-methylphenyl)sulfonylimino-3,4-dihydroisochromen-4-yl] acetate). Retrieved from [Link]
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NIST WebBook. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. Retrieved from [Link]
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ChemBK. (n.d.). (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of {2,2′-{cyclohexane-1,2-diylbis[(azanylylidene)methylylidene]}bis(2,4-dibromophenolato)-κ4 N,N′,O,O′}copper(II) ─ diethylformamide (1/1), C23H23Br4CuN3O3. Retrieved from [Link]
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ResearchGate. (n.d.). The crystal structure of 1,4-bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-3,6-bis ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-1,4-dialuminacyclohexane – benzene (1/2), C50H72Al2B2O4. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. Retrieved from [Link]
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Quora. (2018, August 21). What will a reaction between methyl amine and cylclohexane give?. Retrieved from [Link]
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Chegg. (2023, February 16). Solved Seheme 1. Reaction of racemic trans-cyclohexane-1,2-. Retrieved from [Link]
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Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
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Synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
Abstract
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a C2-symmetric chiral dielectrophile, is a pivotal intermediate in contemporary pharmaceutical synthesis. Its stereochemically defined backbone makes it an invaluable building block for creating complex molecular architectures with high enantiopurity. This guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to this compound, beginning with the asymmetric dihydroxylation of a prochiral alkene, followed by the functionalization of the resulting diol. We will delve into the mechanistic underpinnings of each synthetic step, the rationale behind procedural choices, and detailed, field-tested protocols suitable for a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important chiral intermediate.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound (CAS No: 186204-35-3) serves as a critical chiral precursor, most notably in the synthesis of the atypical antipsychotic drug, Lurasidone.[1][2] The molecule's utility stems from its two methanesulfonate (mesylate) groups, which are excellent leaving groups for nucleophilic substitution reactions, allowing for the stereospecific introduction of new functionalities.
The core challenge in synthesizing this molecule lies in the precise installation of the two adjacent stereocenters on the cyclohexane ring in the desired (R,R) configuration. A direct mesylation of the corresponding chiral diol, (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, is the most logical final step.[3] Therefore, the strategic crux of the entire synthesis is the efficient and enantioselective preparation of this key diol intermediate.
This guide will focus on a widely adopted and highly effective strategy: the Sharpless Asymmetric Dihydroxylation (AD) . This Nobel Prize-winning methodology allows for the direct conversion of a prochiral alkene into a chiral vicinal diol with exceptionally high enantioselectivity.[4][5]
Retrosynthetic Pathway
The logical disconnection of the target molecule reveals a two-stage synthetic plan:
-
Stage 1: Asymmetric Dihydroxylation: The enantioselective synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane from a suitable cyclohexene-based precursor.
-
Stage 2: Mesylation: The conversion of the chiral diol into the target bismesylate by reaction with methanesulfonyl chloride.
This approach provides a reliable and scalable route to the desired product with excellent control over stereochemistry.
Physicochemical Properties of the Target Compound
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 186204-35-3 | |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [6] |
| Molecular Weight | 300.39 g/mol | [3] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 86-90°C | [7] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [7] |
| Storage | Sealed in dry, Room Temperature | [7] |
Detailed Synthetic Protocol and Mechanistic Discussion
Part A: Enantioselective Synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane
The cornerstone of this synthesis is the Sharpless Asymmetric Dihydroxylation, which transforms a prochiral alkene into a chiral diol. For this guide, we will consider the synthesis starting from the readily available precursor, cis-1,2,3,6-Tetrahydrophthalic anhydride, which is reduced to cis-1,2-Bis(hydroxymethyl)cyclohex-4-ene before the key dihydroxylation step. However, for clarity, the protocol below will focus on the pivotal dihydroxylation of a generic cyclohexene precursor leading to the saturated diol after a subsequent reduction step (if starting from a precursor with an exocyclic double bond) or directly if starting from a suitable cyclohexene. A more direct, though often more expensive route, involves the resolution of racemic trans-1,2-cyclohexanedimethanol.[1]
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation. For the desired (R,R) configuration, the ligand of choice is typically derived from dihydroquinidine (DHQD), which is commercially available as part of a pre-packaged reagent mixture known as AD-mix-β .[5][8]
Causality & Experimental Choice:
-
Why Sharpless AD? This reaction is one of the most reliable and predictable methods for asymmetric dihydroxylation, offering consistently high enantiomeric excess (ee) for a wide range of olefins.[4] The commercial availability of AD-mix formulations simplifies the experimental setup, obviating the need to handle highly toxic solid OsO₄ directly.[5]
-
Why AD-mix-β? A well-established mnemonic dictates the stereochemical outcome. For most olefins, AD-mix-β (containing a (DHQD)₂PHAL ligand) delivers the diol from the "bottom" face of the alkene when drawn in a specific orientation, leading to the (R,R) product in our case.[9]
-
Co-oxidant: The catalytic cycle requires a stoichiometric co-oxidant to regenerate the Os(VIII) species from the Os(VI) state formed after the dihydroxylation. AD-mix contains potassium ferricyanide (K₃[Fe(CN)₆]) for this purpose.[5][8]
dot digraph "Sharpless Asymmetric Dihydroxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Alkene [label="Prochiral Alkene\n(e.g., Cyclohexene derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; OsO4_Ligand [label="OsO₄-Chiral Ligand Complex\n(from AD-mix-β)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Cyclic Osmate Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Diol [label="(1R,2R)-Vicinal Diol\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reoxidation [label="Re-oxidation Cycle", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K3FeCN6 [label="K₃[Fe(CN)₆]\n(Co-oxidant)", fillcolor="#F1F3F4", fontcolor="#202124"]; K4FeCN6 [label="K₄[Fe(CN)₆]", fillcolor="#F1F3F4", fontcolor="#202124"]; OsVI [label="Reduced Os(VI)\nSpecies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H2O [label="Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Alkene -> Intermediate [label="[3+2] Cycloaddition"]; OsO4_Ligand -> Intermediate; Intermediate -> Diol [label="Hydrolysis"]; Intermediate -> OsVI; H2O -> Diol; OsVI -> OsO4_Ligand [label=" Oxidation"]; Reoxidation -> OsO4_Ligand; K3FeCN6 -> Reoxidation; Reoxidation -> K4FeCN6; } } Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation
-
Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, add a solution of tert-butanol and water (1:1, 500 mL). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) to the cooled solvent and stir vigorously until both phases are clear and the solid has dissolved.[9]
-
Substrate Addition: Add the starting alkene (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Extraction: Add ethyl acetate (250 mL) to the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 150 mL).
-
Washing & Drying: Combine the organic extracts and wash with 2M KOH, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude diol, (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, can be purified by silica gel column chromatography or recrystallization to yield a white solid.
Part B:
The final step is the conversion of the chiral diol's primary alcohol groups into mesylates. This is a standard procedure accomplished by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[10] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.
Causality & Experimental Choice:
-
Reagent Selection: Methanesulfonyl chloride is the standard reagent for introducing the mesyl group. Triethylamine is a common and effective organic base that is sterically hindered enough to not compete as a nucleophile.[3]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves the starting materials well.[11][10]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0°C to -10°C) is critical to prevent side reactions and ensure high yield and purity of the product.[11][10]
dot digraph "Mesylation_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Diol [label="(1R,2R)-Diol\n(R-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MsCl [label="Methanesulfonyl Chloride\n(MsCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Et3N [label="Triethylamine\n(Et₃N)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Oxonium Intermediate\n[R-O(H)-Ms]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="(R,R)-Bismesylate\n(R-OMs)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt [label="Triethylammonium Chloride\n[Et₃NH]⁺Cl⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Diol -> Intermediate [label="Nucleophilic Attack"]; MsCl -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Et3N -> Product; Intermediate -> Salt; Et3N -> Salt; } } Caption: General workflow for the mesylation of an alcohol.
Experimental Protocol: Bismesylation
-
Setup: Dissolve (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane (1.0 eq, 73.5 mol) in methyl isobutyl ketone (315 L) and triethylamine (35 L, ~3.3 eq).[3] Cool the solution to between 0°C and 5°C in an ice/salt bath.
-
Reagent Addition: Add methanesulfonyl chloride (11.7 L, 2.05 eq, 151 mol) dropwise to the stirred solution over 60 minutes, ensuring the internal temperature does not exceed 5°C.[3]
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C until TLC analysis indicates the complete consumption of the diol.
-
Work-up: Add water (315 L) to quench the reaction.[3] Separate the organic and aqueous phases.
-
Purification: Wash the organic phase sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., DCM/n-hexane) to yield a white crystalline solid with a typical yield of over 90%.[3][12]
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz, 1H), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H)[12] |
| ¹³C NMR (400 MHz, DMSO-d₆) | δ 72.1, 37.0, 36.3, 28.3, 24.7[12] |
| Specific Rotation | [α]D²⁰ = -27.5° (c=4%, benzene)[12] |
| Enantiomeric Excess (ee) | >99% (Determined by chiral HPLC)[12] |
Safety and Handling
-
Osmium Tetroxide (in AD-mix): OsO₄ is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. While AD-mix formulations contain only a catalytic amount, they should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Methanesulfonyl Chloride (MsCl): This reagent is corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate PPE. Ensure all glassware is dry before use.
-
Solvents (DCM, MIBK): Dichloromethane is a suspected carcinogen. Methyl isobutyl ketone is flammable. Both should be handled in a fume hood to avoid inhalation of vapors.
-
Bases (Triethylamine, Pyridine): These are flammable, toxic, and have strong odors. Handle with care in a fume hood.
Conclusion
The synthesis of this compound is a prime example of modern asymmetric synthesis, where precise stereochemical control is paramount. The strategy outlined in this guide, centered on the reliable Sharpless Asymmetric Dihydroxylation, provides a robust and scalable pathway to this valuable chiral intermediate. By understanding the mechanistic principles behind each step and adhering to rigorous experimental protocols, researchers can confidently produce this key building block for advanced pharmaceutical development.
References
-
An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - ResearchGate. Available at: [Link]
-
One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][11]oxazepanes - ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - Semantic Scholar. Available at: [Link]
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ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA - ResearchGate. Available at: [Link]
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Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]
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Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]
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Selective Mesylation of Vicinal Diols: A Systematic Case Study - ACS Publications. Available at: [Link]
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1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- - PubChem. Available at: [Link]
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Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. Available at: [Link]
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. Available at: [Link]
- Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents.
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Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Available at: [Link]
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Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group, Harvard University. Available at: [Link]
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Synthesis of Mesylates From Alcohols - Erowid. Available at: [Link]
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rel-(1R,2R)-1,2-Cyclohexanedimethanol - PubChem. Available at: [Link]
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An In-depth Technical Guide to the Inferred Mechanism of Action of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Structurally-Inferred Mechanistic Investigation
While (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is recognized primarily as a chiral intermediate in organic synthesis, its chemical architecture strongly suggests a potent, albeit largely unexplored, role as a cytotoxic agent.[1][2] This guide moves beyond the compound's current applications to propose a detailed, structurally-inferred mechanism of action for its potential antineoplastic activity. The core hypothesis is that this compound functions as a classic bifunctional alkylating agent. This analysis is built upon the well-established principles of DNA alkylation and cross-linking, drawing parallels with clinically relevant alkyl sulfonates like busulfan.[3][4][5] The experimental protocols detailed herein provide a roadmap for the validation of this proposed mechanism.
Molecular Architecture and Classification as a Bifunctional Alkylating Agent
This compound is a cyclohexane derivative featuring two methanesulfonyloxy (mesylate) groups attached to adjacent methylene carbons in a specific (R,R) stereochemical configuration.
The key to its inferred biological activity lies in these two mesylate moieties. Mesylates are excellent leaving groups in nucleophilic substitution reactions. The presence of two such groups on a flexible cyclohexane scaffold positions the molecule as a bifunctional alkylating agent .[6][7] This classification implies that the molecule has two reactive centers capable of forming stable covalent bonds with nucleophilic sites within the cell.[8]
The mechanism is analogous to that of busulfan, a bifunctional alkyl sulfonate that also contains two methanesulfonate groups.[9][10] In an aqueous biological environment, the molecule is predicted to undergo nucleophilic attack, leading to the alkylation of cellular macromolecules, with nuclear DNA being the primary therapeutic target.[5][11]
References
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An In-Depth Technical Guide to the Stereochemistry and Applications of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Introduction
In the field of asymmetric synthesis, where the selective creation of a single enantiomer is paramount, the chemist's toolkit is comprised of various strategies and reagents. Among the most powerful of these are chiral auxiliaries and building blocks. These molecules impart stereochemical control onto a reaction, guiding the formation of new chiral centers with a high degree of precision. This guide focuses on a particularly effective and versatile chiral building block: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane .
This compound is a C2-symmetric, non-aromatic dielectrophile. Its stereochemically defined cyclohexane backbone provides a rigid and predictable scaffold. The two methanesulfonyloxy (mesylate) groups are excellent leaving groups, making the molecule an ideal substrate for a variety of stereospecific nucleophilic substitution reactions.
The C2-symmetry is a crucial feature.[1][2][3] Ligands and reagents possessing a C2 rotational axis often exhibit superior enantioselectivity in catalytic processes. This symmetry reduces the number of possible diastereomeric transition states, simplifying the energetic landscape of the reaction and frequently leading to a single, highly favored reaction pathway.[3][4]
This technical guide provides an in-depth exploration of the stereochemistry, synthesis, and key applications of this compound, designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of its use in the laboratory.
Physicochemical and Stereochemical Properties
Chemical Structure and Nomenclature
-
Systematic Name: [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate[5]
-
Common Synonyms: this compound, (1R,2R)-Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate[6]
-
CAS Number: 186204-35-3[6]
The molecule's structure is characterized by a cyclohexane ring with two methanesulfonyloxymethyl substituents on adjacent carbons (C1 and C2). The (R,R) designation indicates that both stereocenters at C1 and C2 have the R configuration.
Key Physicochemical Properties
The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [5][7] |
| Molecular Weight | 300.39 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [6][7] |
| Melting Point | 86-90 °C | [9] |
| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [9] |
| Density | ~1.27 - 1.3 g/cm³ | [6][8] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [9] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7][9] |
Stereochemical Analysis
The utility of this compound is fundamentally rooted in its stereochemistry.
-
The (R,R) Configuration and C2-Symmetry: The trans relationship of the two substituents on the cyclohexane ring is a direct consequence of its synthesis from the corresponding (R,R)-diol. This specific arrangement creates a C2-symmetric molecule, meaning a 180° rotation around an axis bisecting the C1-C2 bond results in an indistinguishable molecule. This symmetry is highly desirable in asymmetric synthesis as it simplifies the analysis of transition states.[3]
-
Conformational Analysis: The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. The two bulky methanesulfonyloxymethyl groups will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This locks the molecule into a rigid and predictable three-dimensional shape, which is crucial for transferring its chiral information during a reaction.
-
Impact on Reactivity: The defined stereochemistry dictates the trajectory of incoming nucleophiles. In Sₙ2 reactions, the nucleophile must approach from the backside of the carbon-leaving group bond. The rigid chair conformation and the equatorial positioning of the leaving groups ensure that this approach is sterically unhindered, leading to clean inversion of configuration at both reactive centers.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the double mesylation of its corresponding diol, (R,R)-1,2-Cyclohexanedimethanol.[10]
Retrosynthetic Analysis
The retrosynthetic analysis is straightforward: the target dimesylate can be disconnected at the two sulfur-oxygen bonds, leading back to the chiral diol and two equivalents of a methanesulfonyl source, typically methanesulfonyl chloride (mesyl chloride).
Detailed Experimental Protocol: Synthesis from (R,R)-1,2-Cyclohexanedimethanol
This protocol describes the conversion of the chiral diol into the target dimesylate. The core of this transformation is the reaction of an alcohol with mesyl chloride in the presence of a non-nucleophilic base.
Causality: A base, such as triethylamine or pyridine, is essential.[10][11] It serves two purposes: first, to neutralize the HCl generated during the reaction, preventing it from protonating the starting alcohol or the product; and second, to facilitate the reaction, in some cases by acting as a nucleophilic catalyst or by deprotonating the alcohol.[12][13] The reaction is typically run at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions.[10]
Materials and Reagents:
-
(R,R)-1,2-Cyclohexanedimethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Methylisobutyl ketone (MIBK)[10]
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (R,R)-1,2-Cyclohexanedimethanol (1 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Add triethylamine (approx. 2.2 - 2.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (approx. 2.1 - 2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[10]
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting diol.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution (if pyridine was used), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) to yield the pure this compound.[14]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base then removes the proton from the resulting oxonium ion to yield the mesylate ester and the hydrochloride salt of the base.
Caption: Mechanism of alcohol mesylation.
Applications in Asymmetric Synthesis
The primary utility of this compound is as a chiral electrophile for the synthesis of more complex chiral molecules, particularly ligands for asymmetric catalysis.
As a Precursor to Chiral Diphosphine Ligands
Chiral diphosphine ligands are central to many transition-metal-catalyzed asymmetric reactions, such as hydrogenation. The dimesylate serves as an ideal scaffold for introducing phosphine groups via Sₙ2 reaction with metal phosphide reagents (e.g., KPPh₂).
Causality: The double Sₙ2 reaction proceeds with complete inversion of stereochemistry at the two methylene carbons. However, because the stereocenters of the cyclohexane ring itself are not altered, the overall C2-symmetric chiral backbone is preserved. This allows for the synthesis of a wide variety of chiral diphosphine ligands by simply changing the nucleophilic phosphide reagent.
Workflow: Synthesis of a Chiral Diphosphine Ligand
Caption: Workflow for chiral diphosphine ligand synthesis.
In the Synthesis of Chiral Macrocycles and Hosts
The dimesylate is an excellent building block for constructing chiral macrocycles, such as chiral crown ethers or cryptands. Reaction with a dinucleophile, like a catechol or a diamine, under high-dilution conditions can lead to macrocyclization, embedding the chiral cyclohexane unit into a larger ring system. These molecules are of significant interest in host-guest chemistry and enantioselective recognition.
Use as a Dielectrophile
The compound is a classic dielectrophile. It can react with two equivalents of a nucleophile or one equivalent of a dinucleophile to form new carbon-carbon or carbon-heteroatom bonds. This is a foundational transformation for elaborating the chiral scaffold into more complex target molecules, including intermediates for pharmaceuticals like Lurasidone.[9][15]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are crucial for safety and to maintain the compound's integrity.
| Safety Aspect | Recommendation | Source(s) |
| Toxicity | May cause eye, skin, and respiratory tract irritation. Long-term toxicological data is limited. | [7] |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | [8] |
| Storage | Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture. | [7][9] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
This compound is a powerful and reliable chiral building block in modern asymmetric synthesis. Its value is derived from its rigid C2-symmetric scaffold, high enantiopurity, and the predictable reactivity of its two mesylate leaving groups. From the synthesis of state-of-the-art phosphine ligands for asymmetric catalysis to the construction of complex chiral macrocycles, this compound provides a robust and versatile starting point. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, pushing the boundaries of chemical innovation.
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- YouTube. (2021). Adding Mesylate Group Mechanism | Organic Chemistry.
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An In-depth Technical Guide to the Chiral Purity of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a key chiral building block whose stereochemical integrity is paramount for its application in the synthesis of pharmacologically active molecules.[1][2] This guide provides a comprehensive technical overview of the critical aspects of its chiral purity. We will explore the stereochemical implications of its synthesis, delve into the primary analytical methodologies for determining enantiomeric and diastereomeric purity, and present a validated, step-by-step protocol for chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers with the expertise to develop and validate robust analytical systems for ensuring the quality of this vital synthetic intermediate.
Introduction: The Significance of Stereochemical Fidelity
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a sulfonate ester derivative of (1R,2R)-1,2-Cyclohexanedimethanol, serves as a potent bis-electrophilic reagent in organic synthesis.[1][3] Its defined (R,R) configuration is crucial as it imparts specific three-dimensional architecture to target molecules, a property of utmost importance in drug development where enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[4] The methanesulfonate (mesylate) groups are excellent leaving groups, making the compound a versatile precursor for introducing the chiral cyclohexane scaffold via nucleophilic substitution reactions.[2]
The presence of its enantiomer, (S,S)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, or diastereomers (the cis-isomers), even in trace amounts, can lead to the formation of undesired stereoisomeric impurities in the final active pharmaceutical ingredient (API). This necessitates rigorous analytical control to quantify and limit such impurities. This guide focuses on the strategies and methodologies to ensure and verify the chiral purity of the (R,R)-enantiomer.
Synthesis and Stereochemical Control: The Origin of Purity
The primary route to synthesizing (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves the reaction of the commercially available chiral diol, (1R,2R)-1,2-Cyclohexanedimethanol, with methanesulfonyl chloride in the presence of a base like triethylamine.[5]
-
Reaction: (1R,2R)-1,2-Cyclohexanedimethanol + 2 CH₃SO₂Cl → (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane + 2 HCl
The stereochemical integrity of the final product is directly dependent on the chiral purity of the starting diol. Since the mesylation reaction does not affect the chiral centers at C1 and C2 of the cyclohexane ring, the (R,R) configuration is retained.
Potential Sources of Chiral Impurities:
-
Starting Material Purity: The primary source of the unwanted (S,S)-enantiomer is the presence of (S,S)-1,2-Cyclohexanedimethanol in the starting material.
-
Diastereomeric Contamination: The presence of cis-1,2-Cyclohexanedimethanol in the starting material will lead to the formation of the corresponding cis-bis-mesylate, a diastereomeric impurity.
Therefore, the first line of defense in ensuring the chiral purity of the final product is to rigorously qualify the stereoisomeric purity of the starting diol.
Analytical Methodologies for Chiral Purity Determination
The determination of enantiomeric excess (e.e.) is a critical step in quality control.[6] For a non-chromophoric compound like this bis-mesylate, direct analysis often requires derivatization or, more commonly, the use of specialized chiral environments. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique.[7][8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method that relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[10]
Causality Behind Method Development:
-
Column Selection (The Chiral Environment): The choice of CSP is the most critical parameter.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly versatile and often the first choice for screening.[7][8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the polysaccharide polymer. For the target molecule, the sulfonyl groups and the cyclohexane ring can engage in these interactions.
-
Mobile Phase Selection (Tuning Selectivity):
-
Normal Phase Mode: Typically, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are used. The alcohol component acts as a polar modifier that competes with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention and resolution. Lower alcohol content generally increases retention and can improve resolution, but analysis times will be longer.
-
Reversed-Phase Mode: While less common for this type of compound, it is a viable option, especially with newer generation CSPs designed for aqueous mobile phases.[10]
-
-
Detection: The analyte lacks a strong chromophore for UV detection at standard wavelengths. Therefore, detection can be challenging. A Refractive Index (RI) detector is a universal option. Alternatively, if sensitivity is a concern, mass spectrometry (MS) or a Charged Aerosol Detector (CAD) can be employed.
Indirect Methods via Derivatization
An alternative approach involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[11][12]
-
Example Workflow: While the bis-mesylate itself is not readily derivatized, this method is highly applicable to its precursor, (1R,2R)-1,2-Cyclohexanedimethanol. The diol can be reacted with a CDA like Mosher's acid chloride or a chiral isocyanate. The resulting diastereomeric esters/carbamates can then be separated and quantified on a standard reversed-phase column. The purity of the diol directly correlates to the purity of the final bis-mesylate product.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the chiral purity analysis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
Caption: Workflow for Chiral Purity Analysis via HPLC.
Validated Experimental Protocol: Chiral HPLC
This section provides a self-validating protocol for determining the enantiomeric purity of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
Objective: To separate and quantify the (S,S)-enantiomer from the main (R,R)-enantiomer.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Refractive Index Detector (RID).
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Heptane / Isopropanol (IPA) (80:20 v/v).
-
Sample Diluent: Mobile Phase.
-
Standard: A reference sample of racemic 1,2-Bis(methanesulfonyloxymethyl)cyclohexane (if available) for system suitability.
-
Sample Preparation: Prepare a solution of the test article in the sample diluent at a concentration of approximately 1.0 mg/mL.
Chromatographic Conditions
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H, 250 x 4.6 mm | Proven polysaccharide CSP for broad selectivity. |
| Mobile Phase | n-Heptane / IPA (80:20 v/v) | Balances retention and resolution; common for normal phase. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical scale. |
| Detector | Refractive Index (RID) | Universal detection for non-UV active compounds. |
| Run Time | 30 minutes | Sufficient to elute both enantiomers. |
System Suitability (Self-Validation)
Before analyzing test samples, the system's performance must be verified. This ensures the trustworthiness of the results.
-
Resolution Standard: If a racemic standard is available, inject it. The chromatographic system is deemed suitable if:
-
The resolution (Rs) between the two enantiomer peaks is ≥ 1.5 .[8]
-
-
Test Sample Spike: If no racemate is available, spike the test sample with a small amount of a synthesized sample expected to contain both enantiomers or use a batch with known impurities.
-
Precision: Make five replicate injections of the test sample solution. The relative standard deviation (RSD) for the area of the main (R,R) peak should be ≤ 2.0% .
Analysis and Calculation
-
Inject the prepared sample solution.
-
Identify the peaks for the (R,R)-enantiomer and the (S,S)-enantiomer based on their retention times (the minor peak is assumed to be the unwanted enantiomer).
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the (S,S)-enantiomer and the enantiomeric excess (e.e.).
Calculation:
-
% (S,S)-Enantiomer = [Area(S,S) / (Area(R,R) + Area(S,S))] x 100
-
Enantiomeric Excess (% e.e.) = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] x 100
Conclusion
The chiral purity of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a critical quality attribute that directly impacts the stereochemical outcome of subsequent synthetic steps, particularly in pharmaceutical manufacturing. Control begins with the selection of a highly pure chiral starting material, (1R,2R)-1,2-Cyclohexanedimethanol. Verification of purity is most reliably achieved through direct analysis using chiral HPLC with polysaccharide-based stationary phases. The protocol detailed herein provides a robust, self-validating framework for researchers to implement. By understanding the causality behind method parameters—from CSP selection to mobile phase composition—scientists can confidently ensure the stereochemical integrity of this essential chiral building block.
References
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An, G., et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Chemistry – A European Journal. Available from: [Link]
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ResearchGate. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening | Request PDF. Retrieved from [Link]
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2015). Are there any chiral centers in this cyclohexane?. Retrieved from [Link]
- CoLab. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is 1-ethylidene-4-methylcyclohexane chiral?. Retrieved from [Link]
-
Reddit. (2023). Why is the cyclohexane in the first image chiral, but achiral in the second image?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
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An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a pivotal chiral building block in modern organic synthesis. We will delve into its synthesis, stereochemical importance, reactivity as a bis-electrophile, and its significant applications, most notably in the pharmaceutical industry. This document is structured to provide not just procedural details but also the underlying scientific principles that govern its use, empowering researchers to leverage this versatile molecule effectively.
Introduction: The Significance of a C₂-Symmetric Chiral Building Block
This compound is a non-commercially available, crystalline solid that has garnered significant attention as a key intermediate in the synthesis of complex chiral molecules.[1][2][3] Its structure is characterized by a cyclohexane backbone with two methanesulfonyloxymethyl groups in a trans-1,2-configuration, both possessing the (R) stereochemistry. This C₂-symmetric chirality is fundamental to its utility in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.[4][5]
The primary driver for the extensive study of this molecule is its role as a crucial intermediate in the industrial synthesis of Lurasidone, a second-generation atypical antipsychotic medication.[6][7] The (R,R)-stereochemistry of this building block is directly translated into two of the six chiral centers present in the final Lurasidone molecule, highlighting the importance of its enantioselective synthesis.[8]
Beyond its application in pharmaceuticals, its bifunctional nature, possessing two excellent leaving groups (mesylates), makes it a valuable precursor for the synthesis of various chiral ligands and other complex organic architectures.[9][10][11]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 186204-35-3 | [8] |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [2] |
| Molecular Weight | 300.39 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 86-90 °C | [1] |
Enantioselective Synthesis: Establishing the Chiral Core
The synthesis of this compound is a multi-step process that begins with establishing the desired (R,R)-stereochemistry in its precursor, (R,R)-1,2-cyclohexanedimethanol. The chirality is typically introduced via the resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid.
Synthesis of the Precursor: (R,R)-1,2-Cyclohexanedimethanol
A common and effective method for obtaining the enantiomerically pure diol involves the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid, followed by reduction.
Workflow for the Synthesis of (R,R)-1,2-Cyclohexanedimethanol
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An In-Depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: Safety, Handling, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane , a C2-symmetric chiral dielectrophile, has emerged as a valuable building block in the stereoselective synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its rigid cyclohexane backbone and the presence of two reactive methanesulfonyl (mesyl) leaving groups provide a powerful tool for introducing chirality and constructing intricate molecular architectures. This guide offers a comprehensive overview of the safe handling, properties, and practical applications of this important chiral auxiliary, with a focus on its role in the synthesis of the atypical antipsychotic drug, Lurasidone.
Physicochemical Properties and Significance
This compound is a white to off-white solid at room temperature.[1] Its C2 symmetry simplifies the stereochemical analysis of its reactions, as the two reactive centers are chemically equivalent in a prochiral environment.[2] This property is highly advantageous in asymmetric synthesis, where predictable stereochemical outcomes are paramount.[3] The methanesulfonate groups are excellent leaving groups, readily displaced by nucleophiles in SN2 reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with inversion of configuration at the electrophilic carbon.[4]
The primary significance of this compound lies in its application as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[] Its rigid conformational structure allows for a high degree of stereocontrol in the transfer of chirality to a prochiral substrate.[3]
Safety and Handling: A Self-Validating Protocol
As a sulfonate ester, this compound warrants careful handling due to the potential genotoxicity associated with this class of compounds.[6] While specific toxicological data for this compound is limited, it is prudent to treat it as a potential alkylating agent and handle it with appropriate precautions.[1][6]
Hazard Identification and Risk Assessment
The following table summarizes the known and potential hazards associated with this compound, based on available safety data sheets and information on analogous sulfonate esters.
| Hazard Category | Description | GHS Hazard Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
| Genotoxicity (Potential) | As a sulfonate ester, it should be considered a potential genotoxic agent. | Not formally classified, but handle with caution. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal and environmental protection is essential when working with this compound.
Caption: Recommended PPE and Engineering Controls.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have a designated waste container for sulfonate ester waste readily available.
-
Personal Protective Equipment: Don all required PPE as outlined in the diagram above.
-
Dispensing: Conduct all weighing and dispensing of the solid compound within the chemical fume hood to prevent inhalation of any dust particles.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Cleaning: After use, decontaminate all surfaces and glassware that have come into contact with the compound. A suitable decontamination solution can be prepared by cautiously adding a small amount of a strong base (e.g., 1 M NaOH) to an appropriate solvent to hydrolyze the mesylate.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, in the designated hazardous waste stream for alkylating agents.
Emergency Procedures: Spill and Exposure
Caption: Simplified reaction scheme for the formation of the Lurasidone core.
The choice of this specific chiral building block is critical for several reasons:
-
High Stereocontrol: The C2 symmetry and rigid conformation of the cyclohexane ring lead to a highly predictable and selective formation of the desired stereoisomer. [3]* Efficient Double Cyclization: The two mesylate groups are positioned to allow for an efficient intramolecular double cyclization, forming the bicyclic core of the Lurasidone precursor in a single step. []* Availability: The starting material for the synthesis of this chiral auxiliary, (1R,2R)-cyclohexanedimethanol, can be obtained through various established synthetic routes.
Exemplary Experimental Protocol: Synthesis of a Lurasidone Intermediate
The following protocol is a generalized procedure based on methodologies described in the patent literature for the synthesis of a key intermediate in the Lurasidone synthesis. [][7]
-
Reaction Setup: To a stirred solution of 1-(1,2-benzisothiazol-3-yl)piperazine in a suitable solvent (e.g., acetonitrile or toluene) in a reaction vessel equipped with a condenser and an inert atmosphere inlet, add a base such as sodium carbonate or potassium carbonate.
-
Addition of the Dielectrophile: Add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the desired spirocyclic intermediate.
Conclusion: A Versatile Tool for Stereoselective Synthesis
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry and predictable reactivity make it an invaluable tool for the construction of complex, enantiomerically pure molecules. While its handling requires adherence to strict safety protocols due to the potential hazards associated with sulfonate esters, its utility in the synthesis of important pharmaceuticals like Lurasidone underscores its significance in drug development. By understanding its properties, mastering its safe handling, and appreciating the principles of stereocontrol it imparts, researchers can effectively leverage this chiral auxiliary to advance their synthetic endeavors.
References
- Ishii, H., et al. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2013.
- Kim, J., et al. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. Organic Letters, 8(26), 6139-42.
-
MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Retrieved from [Link]
- ACS Omega. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Otsuka Pharmaceutical Co., Ltd. (2016). Process for the industrial synthesis of lurasidone. U.S.
-
Molkem. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl) cyclohexane | Intermediate of Lurasidone. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2020). Ames test ( Technique to determine mutagenic potential). Retrieved from [Link]
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GOV.UK. (n.d.). G07 Alternatives to the 2-year Bioassay. Retrieved from [Link]
- Huff, J., et al. (2008). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives, 116(10), 1433-1436.
- Microbial Mutagenicity Assay: Ames Test. (2018). Journal of Visualized Experiments.
- Flückiger-Isler, S., & Kamber, M. (2003). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 537(2), 183-197.
- Haseman, J., et al. (2001). Carcinogenesis bioassays: study duration and biological relevance. Food and Chemical Toxicology, 39(7), 739-44.
- Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test. (2024). International Journal of Toxicology, 43(2), 157-164.
- Czeczot, H., et al. (2003). Evaluation of the mutagenic activity of phenolics from the bark of Yucca schidigera Roezl. Acta Poloniae Pharmaceutica, 60(5), 357-60.
- Ganesh, K. R., et al. (2016). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate.
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane as a Versatile Chiral Building Block in Asymmetric Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane. This C₂-symmetric building block is not typically a catalyst itself but serves as a powerful and versatile precursor for the synthesis of high-value chiral ligands and intermediates. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the two methanesulfonyloxy (mesylate) groups act as excellent leaving groups for facile nucleophilic substitution. We will explore its application in synthesizing ligands for asymmetric catalysis, with a primary focus on palladium-catalyzed asymmetric allylic alkylation (AAA), and its role in the synthesis of pharmaceutical intermediates. The protocols herein are designed to be self-validating, with causal explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Concepts: The Strategic Advantage of the C₂-Symmetric Cyclohexane Scaffold
This compound, hereafter referred to as (R,R)-1 , is a chiral dielectrophile derived from the corresponding (R,R)-1,2-cyclohexanedimethanol. The key to its utility lies in a combination of three structural features:
-
C₂-Symmetry: The molecule possesses a C₂ rotational axis of symmetry. When used to create bidentate ligands, this symmetry significantly reduces the number of possible diastereomeric transition states in a catalytic cycle, which is often crucial for achieving high levels of enantioselectivity.
-
Rigid Backbone: The trans-cyclohexane chair conformation provides a rigid and predictable scaffold. This rigidity helps project the coordinating atoms of the final ligand into a well-defined chiral space around a metal center, effectively controlling the trajectory of incoming substrates.
-
Dual Leaving Groups: The two mesylate groups are superb leaving groups, readily displaced by a wide range of nucleophiles (e.g., phosphides, amines, thiolates). This allows for the modular synthesis of diverse ligand families from a single, readily available chiral precursor.
The general synthetic utility is the transformation of (R,R)-1 into various C₂-symmetric ligands through a double nucleophilic substitution reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Protocol: Synthesis of a Chiral Diphosphine Ligand
This protocol details the synthesis of (1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, a ligand analogous in structure and function to those used in high-enantioselectivity AAA reactions.
Rationale: The synthesis is a standard double nucleophilic substitution. Diphenylphosphine is deprotonated with a strong base like n-butyllithium to form the potent lithium diphenylphosphide nucleophile. This is then reacted with (R,R)-1 . Anhydrous and inert conditions are critical as organophosphines are readily oxidized by air and the phosphide anion is highly reactive towards protic sources.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound (R,R)-1 | 300.39 | 5.0 | 1.50 g |
| Diphenylphosphine (HPPh₂) | 186.19 | 11.0 | 2.05 g (1.86 mL) |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 11.0 | 6.9 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Degassed Saturated NH₄Cl (aq) | - | - | 20 mL |
| Degassed Deionized Water | - | - | 20 mL |
Procedure:
-
Preparation of Nucleophile:
-
To a flame-dried 100 mL Schlenk flask under a positive pressure of argon, add diphenylphosphine (1.86 mL, 11.0 mmol).
-
Add 20 mL of anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (6.9 mL, 11.0 mmol) dropwise via syringe over 10 minutes. The solution will turn a deep orange/red, indicating the formation of the lithium diphenylphosphide anion (LiPPh₂).
-
Stir the solution at 0 °C for 30 minutes.
-
-
Displacement Reaction:
-
In a separate flame-dried 100 mL Schlenk flask under argon, dissolve (R,R)-1 (1.50 g, 5.0 mmol) in 30 mL of anhydrous THF.
-
Cool this solution to 0 °C.
-
Using a cannula, slowly transfer the LiPPh₂ solution into the solution of (R,R)-1 over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding 20 mL of degassed, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with degassed brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (deactivated with 5% triethylamine in the eluent to prevent phosphine oxidation) using a hexanes/ethyl acetate gradient.
-
Expected Outcome: A white solid, (1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane. Yields are typically in the 70-85% range. Characterization is performed using ¹H, ¹³C, ³¹P NMR spectroscopy and mass spectrometry.
Protocol: Model Asymmetric Allylic Alkylation
Rationale: This reaction uses the newly synthesized ligand in a classic AAA benchmark reaction: the alkylation of racemic 1,3-diphenylallyl acetate with dimethyl malonate. The efficiency of the chiral ligand is determined by the yield and the enantiomeric excess (ee) of the product. The base, Bis(trimethylsilyl)amide (BSA), in combination with a catalytic amount of acetate, generates the active sodium enolate of dimethyl malonate in situ.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| [Pd(allyl)Cl]₂ | 365.84 | 0.01 | 3.7 mg |
| Chiral Diphosphine Ligand (from 2.2) | 482.60 | 0.025 | 12.1 mg |
| rac-1,3-Diphenylallyl acetate | 252.31 | 1.0 | 252 mg |
| Dimethyl malonate | 132.12 | 3.0 | 396 mg (0.32 mL) |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 203.43 | 3.3 | 671 mg (0.77 mL) |
| Potassium Acetate (KOAc) | 98.14 | 0.1 | 9.8 mg |
| Anhydrous Dichloromethane (DCM) | - | - | 5 mL |
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk tube under argon, add [Pd(allyl)Cl]₂ (3.7 mg, 0.01 mmol) and the chiral diphosphine ligand (12.1 mg, 0.025 mmol).
-
Add 2 mL of anhydrous DCM and stir at room temperature for 30 minutes. A pale yellow solution should form.
-
-
Reaction Assembly:
-
In a separate Schlenk tube, add rac-1,3-diphenylallyl acetate (252 mg, 1.0 mmol), dimethyl malonate (0.32 mL, 3.0 mmol), and potassium acetate (9.8 mg, 0.1 mmol).
-
Add 3 mL of anhydrous DCM.
-
Add BSA (0.77 mL, 3.3 mmol) to this mixture and stir for 10 minutes.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 10 mL of saturated aqueous NH₄Cl.
-
Extract with DCM (2 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (hexanes/ethyl acetate).
-
Data Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).
Expected Outcomes from Similar Ligand Systems:
| Nucleophile | Substrate | Ligand Type | Yield (%) | ee (%) | Reference(s) |
| Dimethyl malonate | 1,3-Diphenylallyl acetate | Cyclohexane Diphosphine | >95 | >98 | [1][2] |
| Phthalimide | 1,3-Diphenylallyl acetate | Trost Ligand (DACH-based) | 90-99 | >95 | [3][4] |
| Phenol | Cyclohexenyl acetate | Trost Ligand (DACH-based) | 85-95 | 90-97 | [3] |
Application in Pharmaceutical Synthesis
The utility of (R,R)-1 extends beyond ligand synthesis into the direct construction of chiral intermediates for active pharmaceutical ingredients (APIs). A concise synthesis of an intermediate for the antipsychotic drug Lurasidone demonstrates this application. [5][6] In this context, (R,R)-1 serves as a chiral electrophilic building block that is incorporated into the final molecular structure.
Caption: Use of (R,R)-1 as a chiral synthon in drug development.
This approach highlights the value of (R,R)-1 in drug development, where establishing stereocenters early and efficiently is paramount. A concise and highly enantioselective synthesis of the bismesylate intermediate for Lurasidone has been developed, underscoring its industrial relevance. [5]
References
-
van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Highly Enantioselective Rh-Catalyzed Asymmetric Hydrogenations with Monodentate Phosphoramidite Ligands. Journal of the American Chemical Society, 122(46), 11539–11540. [Link]
-
Frank, M., & Gais, H. J. (1998). Palladium-catalyzed asymmetric allylic substitution with sulfur nucleophiles: first enantioselective synthesis of (R)- and (S)-allylic sulfides, sulfoxides, and sulfones. Tetrahedron: Asymmetry, 9(19), 3353-3357. [Link]
-
1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. (2025). RSC Advances. [Link] [7][8]10. Quintard, A., & Rodriguez, J. (2014). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 114(5), 2841-2880. [Link] [4]11. Hayashi, T., Kanehira, K., Tsuchiya, H., & Kumada, M. (1982). New Chiral Ligands designed for Palladium-catalysed Asymmetric Allylic Alkylation. ElectronicsAndBooks. [Link] 12. Szałek, A., & Kaczmarek, D. (2020). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. In Chiral Amines. IntechOpen. [Link] [9]13. Zhang, W., Wang, C., & Zhang, X. (2015). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 11, 140-145. [Link]
-
trans-1,2-Diaminocyclohexane. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link] [10]15. Ganesh, K. R., Pachore, S. S., Babu, M. S., et al. (2015). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Synthetic Communications, 45(22), 2586-2593. [Link]
-
(1R,2R)-1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE. (n.d.). gsrs.ncats.nih.gov. Retrieved January 3, 2026. [Link] [11]17. Ganesh, K. R., Pachore, S. S., et al. (2015). An Enantioselective Synthesis of ((1 R,2 R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Request PDF. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 11. GSRS [gsrs.ncats.nih.gov]
The Cornerstone of Chiral Architectures: (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane as a Premier Building Block
Introduction: A Gateway to Asymmetric Worlds
In the landscape of modern asymmetric synthesis, the quest for robust, stereochemically defined building blocks is paramount. These molecules serve as the foundational blueprints from which complex chiral structures, such as ligands for asymmetric catalysis and pharmaceutical intermediates, are constructed. Among these, (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane has emerged as a particularly valuable and versatile C₂-symmetric electrophile. Its rigid cyclohexane backbone pre-organizes the reactive centers in a defined spatial arrangement, while the two primary methanesulfonate esters act as excellent leaving groups for stereospecific nucleophilic substitution reactions. This combination of stereochemical rigidity and predictable reactivity allows for the high-fidelity transfer of chirality into new molecular entities.
This guide provides an in-depth exploration of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, from its synthesis to its application in the construction of high-value chiral ligands. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles that govern the utility of this exceptional chiral building block.
Physicochemical Properties & Handling
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a sulfonate ester derivative that typically presents as a viscous, colorless to pale yellow liquid at room temperature.[1] It is relatively stable under standard ambient conditions, though its reactivity with strong nucleophiles necessitates careful handling and storage.[1]
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₆S₂ |
| Molecular Weight | 300.39 g/mol |
| Appearance | Viscous colorless to pale yellow liquid[1] |
| Stereochemistry | (1R, 2R) configuration |
| Reactivity | Susceptible to nucleophilic attack at the methylene carbons |
Safety and Storage: This compound should be stored in a cool, dry, and well-ventilated area, away from strong bases, nucleophiles, and reducing agents.[1] The use of personal protective equipment, including gloves and safety goggles, is recommended during handling to avoid irritation of the eyes, skin, and respiratory tract.[1]
Synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Protocol
The most common and efficient synthesis of the title compound begins with the commercially available chiral diol, (R,R)-1,2-cyclohexanedimethanol. The hydroxyl groups are converted to methanesulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.
Causality of Experimental Choices:
-
Methanesulfonyl Chloride (Mesyl Chloride): This reagent is chosen for its high reactivity and the excellent leaving group ability of the resulting mesylate ester.
-
Triethylamine (Et₃N): A tertiary amine base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Its steric hindrance prevents it from acting as a nucleophile.
-
Low Temperature (0-5 °C): The reaction is conducted at low temperatures to control the exothermicity and minimize potential side reactions, thereby ensuring high stereoselectivity and yield.[2]
-
Inert Solvent (Methylisobutyl ketone or Dichloromethane): An inert solvent is used to dissolve the reactants without participating in the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target bis-mesylate.
Step-by-Step Protocol
This protocol is adapted from a scalable industrial synthesis.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve (R,R)-1,2-cyclohexanedimethanol (1 equivalent) in a mixture of methylisobutyl ketone and triethylamine (approximately 5 equivalents).
-
Cooling: Cool the solution to between 0 °C and 5 °C using an ice bath.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (approximately 2.05 equivalents) to the cooled solution over a period of 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C until the reaction is deemed complete by TLC or HPLC analysis.
-
Workup: Add water to the reaction mixture to quench any unreacted mesyl chloride and dissolve the triethylamine hydrochloride salt.
-
Extraction: Separate the organic phase. The aqueous phase may be extracted with additional methylisobutyl ketone to maximize recovery.
-
Purification: Combine the organic phases and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, though for many applications, the concentrated organic solution is used directly.[2] A high yield (typically >90%) of the desired product is expected.[2]
Application in Chiral Ligand Synthesis: A Case Study
The primary utility of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane lies in its role as a chiral scaffold for the synthesis of C₂-symmetric ligands. The two mesylate groups undergo a double S_N2 reaction with a suitable nucleophile, effectively "stitching" the chiral cyclohexane backbone onto the new functionalities with inversion of configuration at the methylene carbons being unlikely due to their primary nature.
Synthesis of (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane: A Chiral Bisphosphine Ligand
Chiral bisphosphine ligands are of paramount importance in asymmetric hydrogenation and other transition metal-catalyzed reactions. The following protocol outlines the synthesis of a valuable chiral bisphosphine ligand using the title compound.
Mechanistic Rationale
The synthesis proceeds via a classic S_N2 mechanism. Lithium diphenylphosphide, a potent nucleophile, attacks the electrophilic methylene carbons, displacing the mesylate leaving groups. The reaction is stereospecific, preserving the chiral integrity of the cyclohexane backbone.
Caption: Synthesis of a chiral bisphosphine ligand.
Detailed Protocol for Chiral Bisphosphine Synthesis
Note: This reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as organophosphines and their lithium salts are sensitive to air and moisture.
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diphenylphosphine (2.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add n-butyllithium (2.1 equivalents) dropwise. A color change to deep red or orange indicates the formation of lithium diphenylphosphide. Stir for 30 minutes at 0 °C.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (1 equivalent) in anhydrous THF.
-
Nucleophilic Substitution: Cool the solution of the bis-mesylate to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared lithium diphenylphosphide solution via cannula.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of degassed water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or toluene. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford the chiral bisphosphine ligand as a solid.
Broader Applications and Future Outlook
The synthetic strategy detailed above is not limited to the preparation of bisphosphine ligands. A wide array of nucleophiles can be employed to generate diverse classes of chiral ligands and intermediates. For example:
-
Chiral Diamines: Reaction with an excess of a primary amine (e.g., benzylamine) followed by deprotection can yield chiral diamines, which are valuable ligands in their own right and precursors to other ligand families.
-
Chiral Di-ethers and Thioethers: Using alkoxides or thiolates as nucleophiles allows for the synthesis of chiral di-ethers and thioethers, which have applications as ligands and in materials science.
The utility of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane as a chiral building block is a testament to the power of stereochemically defined scaffolds in asymmetric synthesis. Its predictable reactivity and the high fidelity of chirality transfer make it an indispensable tool for the creation of complex, enantiomerically pure molecules. As the demand for sophisticated chiral compounds continues to grow, the importance of foundational building blocks like this bis-mesylate will undoubtedly increase, paving the way for new discoveries in catalysis and medicinal chemistry.
References
-
PubChem. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Use of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane in the Stereoselective Synthesis of Lurasidone
Abstract
Lurasidone is a second-generation atypical antipsychotic agent notable for its efficacy in treating schizophrenia and bipolar depression. Its therapeutic activity is intrinsically linked to its precise stereochemical architecture. This technical guide provides an in-depth analysis of a critical step in Lurasidone's synthesis: the application of the chiral building block, (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (CAS No: 186204-35-3). We will elucidate its role in establishing the required stereochemistry of a key spirocyclic intermediate, detail the underlying reaction mechanisms, and provide field-proven laboratory protocols for its preparation and subsequent use. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and process chemistry.
Introduction: The Stereochemical Imperative in Lurasidone Synthesis
The molecular structure of Lurasidone, ((3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione), contains multiple chiral centers. The specific (1R,2R) configuration of the cyclohexane moiety is fundamental to its unique receptor binding profile, particularly its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] Consequently, a robust and stereocontrolled synthetic strategy is not merely a matter of efficiency but a prerequisite for ensuring the drug's safety and efficacy.
The synthesis of Lurasidone is a multi-step process that relies on the strategic coupling of three key fragments.[2] The central challenge lies in covalently linking the piperazine and cyclohexane fragments while rigidly controlling the stereochemistry. This is where (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane serves as an indispensable chiral linchpin.
Mechanistic Rationale: Installing Chirality with a Dimesylate Anchor
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane functions as a potent C2-symmetric dielectrophile. It is typically prepared from its corresponding chiral diol, (1R,2R)-1,2-cyclohexanedimethanol, through a mesylation reaction.[3] The two methanesulfonate ('mesylate') groups are excellent leaving groups, rendering the adjacent methylene carbons highly susceptible to nucleophilic attack.
The core application of this reagent is its reaction with 3-(piperazin-1-yl)benzo[d]isothiazole. This reaction proceeds via a sequential intramolecular double N-alkylation. The piperazine nitrogen acts as the nucleophile, attacking one of the electrophilic methylene carbons and displacing a mesylate anion. This is immediately followed by a second, intramolecular cyclization where the other piperazine nitrogen attacks the remaining electrophilic center. This concerted, high-yield process forms a rigid, spirocyclic quaternary ammonium salt: (3aR,7aR)-4′-(benz[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazinium] methanesulfonate.[2][4]
The critical insight here is the direct transfer of stereochemistry. The predefined (R,R) configuration of the cyclohexane starting material dictates the formation of the (3aR,7aR) stereocenters in the spiro intermediate. This elegant strategy effectively "locks in" the required chirality early in the synthetic pathway, avoiding complex chiral separations or resolutions at later, more costly stages.[3]
Caption: High-level workflow for Lurasidone synthesis.
Detailed Application Protocols
The following protocols are synthesized from established procedures found in patent literature and process chemistry documents.[3][5][6] Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.
Protocol 1: Preparation of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (2)
This procedure details the mesylation of the precursor diol, (1R,2R)-1,2-cyclohexanedimethanol (1).
Caption: Synthesis of the key dimesylate intermediate.
A. Materials & Reagents:
| Reagent | Molar Eq. | CAS Number | Notes |
| (1R,2R)-1,2-Cyclohexanedimethanol (1) | 1.0 | 6537-83-3 | Chiral precursor |
| Methanesulfonyl Chloride (MsCl) | 2.0 - 2.2 | 124-63-0 | Highly reactive, handle in fume hood |
| Triethylamine (TEA) | 2.0 - 3.0 | 121-44-8 | Base to scavenge HCl byproduct |
| Methyl Isobutyl Ketone (MIBK) | - | 108-10-1 | Solvent. Dichloromethane is an alternative. |
| Deionized Water | - | 7732-18-5 | For work-up |
| Anhydrous Sodium Sulfate | - | 7757-82-6 | Drying agent |
B. Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve (1R,2R)-1,2-cyclohexanedimethanol (1.0 eq) in methyl isobutyl ketone (approx. 10 volumes).
-
Base Addition: Add triethylamine (2.0-3.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using a suitable cooling bath. Causality Note: This low temperature is critical to control the high reactivity of MsCl, minimize side reactions, and prevent thermal decomposition of the product.
-
Mesylation: Slowly add methanesulfonyl chloride (2.0-2.2 eq) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C. Monitor the reaction's progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting diol is consumed.
-
Work-up: Once complete, carefully add deionized water to quench the reaction. Allow the mixture to warm to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (MIBK) layer.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove residual TEA and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane as a crude oil or solid, which can be used directly in the next step.[5]
Protocol 2: Synthesis of the Spirocyclic Intermediate (4)
This procedure details the reaction of the dimesylate (2) with the piperazine derivative (3) to form the key quaternary ammonium salt intermediate.
Caption: Spirocyclization establishes key stereocenters.
A. Materials & Reagents:
| Reagent | Molar Eq. | CAS Number | Notes |
| (R,R)-Dimesylate (2) | 1.0 | 186204-35-3 | From Protocol 1 |
| 3-(Piperazin-1-yl)benzo[d]isothiazole (3) | 1.0 - 1.1 | 87691-87-0 | Nucleophilic fragment |
| Calcium Hydroxide (Ca(OH)₂) | 2.0 - 3.0 | 1305-62-0 | Insoluble inorganic base |
| Methyl Isobutyl Ketone (MIBK) | - | 108-10-1 | Solvent. Toluene is an alternative. |
B. Step-by-Step Procedure:
-
Reaction Setup: To the vessel containing the crude dimesylate (2) in MIBK, add 3-(piperazin-1-yl)benzo[d]isothiazole (1.0-1.1 eq).
-
Base Addition: Add calcium hydroxide (2.0-3.0 eq). Causality Note: An insoluble inorganic base like Ca(OH)₂ or MgO is preferred for industrial synthesis. It acts as an acid scavenger and facilitates a heterogeneous reaction, simplifying product isolation as the product precipitates or can be easily filtered from the base. This avoids potential side reactions associated with strong, soluble organic bases.[3]
-
Heating: Heat the suspension to reflux (approx. 110-120 °C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, (3aR,7aR)-4′-(benz[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazinium] methanesulfonate (4), often precipitates.
-
Purification: Filter the solid product and wash the filter cake with fresh MIBK or another suitable solvent like acetone to remove unreacted starting materials and impurities.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield the key intermediate, which is typically of sufficient purity for the final coupling step.[3][7]
Conclusion and Future Outlook
The use of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a cornerstone of an efficient and stereoselective synthesis of Lurasidone. Its design as a C2-symmetric dielectrophile allows for a direct and reliable transfer of chirality, establishing the critical (1R,2R) stereochemistry of the final API. The protocols outlined herein, derived from robust industrial processes, demonstrate a practical and scalable approach. The strategic selection of reagents, such as insoluble bases, further enhances the process by simplifying downstream operations and improving overall yield and purity. This synthetic strategy exemplifies the principles of modern process chemistry, where elegance in design leads to efficiency and control in practice.
References
-
Molkem Labs. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl) cyclohexane | Intermediate of Lurasidone. Molkem. Retrieved from [Link]
- Ishibashi, T., et al. (2015). Intermediate compounds and process for the preparation of lurasidone and salts thereof. U.S. Patent No. US8981095B2.
-
Ishibashi, T., et al. (2010). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Dainippon Sumitomo Pharma. Retrieved from [Link]
- Kamal, A., et al. (2018). Process for the preparation of lurasidone and its intermediate. U.S. Patent No. US10196400B2.
- Li, J., et al. (2012). Preparation method of lurasidone intermediate and lurasidone. Chinese Patent No. CN102731512A.
- Cipla Limited. (2016). An improved process for the preparation of lurasidone hydrochloride. WIPO Patent Application No. WO2016059649A1.
- Cipla Limited. (2017). An improved process for the preparation of lurasidone hydrochloride. European Patent No. EP3207041B1.
-
Jiangsu Nhwa Pharmaceutical Co., Ltd. (2020). Preparation method of intermediate of lurasidone. Patsnap. Retrieved from [Link]
- Procos S.p.A. (2016). Process for the industrial synthesis of lurasidone. U.S. Patent No. US9518047B2.
-
SynZeal. (n.d.). (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane. SynZeal. Retrieved from [Link]
- Ishibashi, T., et al. (2014). Intermediate compounds and process for the preparation of lurasidone and salts thereof. U.S. Patent Application No. US20140179922A1.
-
Cipla Limited. (2017). An improved process for the preparation of lurasidone hydrochloride. European Patent Office. Retrieved from [Link]
- Procos S.p.A. (2015). Process for the industrial synthesis of lurasidone. WIPO Patent Application No. WO2015056205A1.
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. US8981095B2 - Intermediate compounds and process for the preparation of lurasidone and salts thereof - Google Patents [patents.google.com]
- 3. US9518047B2 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 4. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
- 7. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
Application Notes and Protocols: (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane as a Cornerstone for Enantioselective Synthesis
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the quest for robust, efficient, and versatile chiral ligands is perpetual. While complex molecular architectures often garner significant attention, the foundational building blocks from which these catalysts are constructed are of paramount importance. (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane stands out as a pivotal C₂-symmetric chiral building block. Derived from the readily available (R,R)-1,2-cyclohexanedimethanol, this dimesylate is an exceptionally useful intermediate for the synthesis of a wide array of chiral ligands and auxiliaries.
The true power of this compound lies in its two highly reactive mesylate groups. These serve as excellent leaving groups, facilitating facile nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of nitrogen, phosphorus, or other heteroatoms, paving the way for the construction of privileged ligand scaffolds, most notably derivatives of (R,R)-1,2-diaminocyclohexane. These ligands, in turn, are instrumental in a multitude of metal-catalyzed enantioselective transformations.
This technical guide provides an in-depth exploration of the practical application of this compound. We will first detail a robust protocol for its conversion into a workhorse chiral ligand, N,N'-Ditosyl-(1R,2R)-1,2-diaminocyclohexane (TsDACH). Subsequently, we will provide a comprehensive application protocol for the use of a Ru(II)-TsDACH complex in the highly efficient asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of valuable chiral alcohols.
Part 1: Synthesis of a Privileged Chiral Ligand from this compound
The conversion of the title dimesylate to a chiral diamine derivative is a key strategic step. The following protocol outlines the synthesis of (R,R)-N,N'-Ditosyl-1,2-diaminocyclohexane, a highly effective ligand for asymmetric catalysis. The choice of a tosyl protecting group is strategic; it enhances the acidity of the N-H protons in the resulting metal complex, which is crucial for the catalytic cycle in transfer hydrogenation reactions.
Protocol 1: Synthesis of (R,R)-N,N'-Ditosyl-1,2-diaminocyclohexane
This two-step procedure involves the initial conversion of the dimesylate to a diazide, followed by reduction and subsequent tosylation.
Step 1a: Synthesis of (R,R)-1,2-Bis(azidomethyl)cyclohexane
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
-
-
Procedure:
-
To a round-bottom flask charged with anhydrous DMF, add this compound (1.0 eq).
-
Add sodium azide (2.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R,R)-1,2-bis(azidomethyl)cyclohexane, which can often be used in the next step without further purification.
-
Step 1b: Synthesis of (R,R)-N,N'-Ditosyl-1,2-diaminocyclohexane
-
Materials:
-
Crude (R,R)-1,2-bis(azidomethyl)cyclohexane from Step 1a
-
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using Staudinger Reduction with PPh₃):
-
Dissolve the crude diazide from Step 1a in THF. Add triphenylphosphine (2.2 eq) portion-wise.
-
Stir the solution at room temperature, then add water (2.5 eq) and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford (R,R)-N,N'-Ditosyl-1,2-diaminocyclohexane as a white solid.
-
Caption: Synthetic route from the dimesylate to the TsDACH ligand.
Part 2: Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
With the chiral ligand in hand, an active catalyst can be prepared in situ for the asymmetric transfer hydrogenation of prochiral ketones. This reaction is highly valued for its operational simplicity, use of a safe and readily available hydrogen source (formic acid/triethylamine azeotrope or isopropanol), and typically mild reaction conditions.
Mechanism Overview
The reaction is believed to proceed via an outer-sphere mechanism.[1] The Ru(II) catalyst, bearing the chiral TsDACH ligand, coordinates to form an 18-electron ruthenium hydride species. This species then delivers a hydride to the carbonyl carbon of the ketone while the N-H proton of the ligand is transferred to the carbonyl oxygen through a six-membered ring transition state. This concerted step is stereodetermining, and the C₂-symmetric nature of the ligand effectively shields one face of the ketone, leading to high enantioselectivity.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of acetophenone as a model substrate.
-
Materials:
-
[RuCl₂(p-cymene)]₂ (metal precursor)
-
(R,R)-N,N'-Ditosyl-1,2-diaminocyclohexane (TsDACH)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
-
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 eq) and the TsDACH ligand (0.011 eq).
-
Add anhydrous, degassed solvent (e.g., DCM) and stir the mixture at room temperature for 30-60 minutes. A color change to a deep red or orange is typically observed.
-
-
Preparation of Hydrogen Source:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This is an exothermic reaction; mix slowly and with cooling.
-
-
Transfer Hydrogenation Reaction:
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 eq).
-
Add the 5:2 formic acid/triethylamine mixture (2.0 eq relative to the ketone).
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitor the reaction for completion by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-1-phenylethanol by flash column chromatography on silica gel if necessary.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis, comparing the retention times to a racemic standard.
-
-
Data Presentation: Substrate Scope and Performance
The Ru-TsDACH catalytic system is effective for a wide range of aromatic ketones. The following table summarizes typical results.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 2 | 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >95 | >97 |
| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | >99 |
| 4 | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | >92 | 96 |
| 5 | 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | >90 | 95 |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and purification.
Conclusion: A Gateway to High Enantioselectivity
This compound is a testament to the principle that the strategic choice of a chiral starting material can have a profound impact on the development of powerful catalytic systems. Its utility as a precursor to C₂-symmetric diamine ligands, such as TsDACH, provides a reliable and efficient entry point into the world of asymmetric catalysis. The protocols detailed herein for ligand synthesis and subsequent application in the asymmetric transfer hydrogenation of ketones demonstrate a robust and field-proven workflow. This approach empowers researchers, scientists, and drug development professionals to access highly enantioenriched chiral alcohols, which are critical intermediates for the synthesis of complex, biologically active molecules. The inherent tunability of the ligand scaffold, starting from this versatile dimesylate, ensures its continued relevance in the ongoing pursuit of novel and more efficient enantioselective transformations.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Ganesh, K. R., Pachore, S. S., et al. (2015). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Synthetic Communications, 45(24), 2821-2829. [Link]
-
Su, Y., Zhu, D., Ma, Z., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 10(42), 25131-25137. [Link]
-
Yoon, T. P., & Jacobsen, E. N. (2003). Privileged Chiral Catalysts. Science, 299(5613), 1691-1693. [Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
Sources
Synthesis of chiral ligands from (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
An Application Guide for the Synthesis of C₂-Symmetric Chiral Ligands from (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane
Introduction: The Strategic Value of a C₂-Symmetric Building Block
In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount. These molecules impart stereochemical information to a metal center, creating a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. Among the myriad of chiral scaffolds, those possessing C₂-symmetry are particularly prized for their ability to reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane stands out as a premier starting material for the synthesis of a diverse array of C₂-symmetric chiral ligands. Derived from the readily available and inexpensive chiral pool chemical (R,R)-1,2-cyclohexanedimethanol, this dimesylate is an ideal electrophile. Its strategic value is rooted in three key features:
-
Defined Stereochemistry: The rigid trans-cyclohexane backbone fixes the spatial relationship between the two reactive centers, ensuring that the (R,R) configuration is faithfully transferred to the final ligand product.
-
C₂-Symmetry: The inherent symmetry of the molecule simplifies the synthetic process and is a desirable feature for many classes of high-performance ligands.
-
Excellent Leaving Groups: The two methanesulfonate (mesylate, OMs) groups are superb leaving groups, readily displaced by a wide range of nucleophiles via an Sɴ2 mechanism. This allows for the modular and efficient installation of desired coordinating atoms, such as phosphorus or nitrogen.
This guide provides detailed protocols for the synthesis of two fundamental classes of chiral ligands from this versatile precursor: diphosphines and diamines. These ligands are foundational in numerous metal-catalyzed asymmetric transformations, including hydrogenations, allylic alkylations, and cyclization reactions.
Core Synthetic Principle: Stereospecific Double Nucleophilic Substitution
The synthetic utility of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane hinges on the double nucleophilic substitution reaction. Each mesylate group is displaced by a chosen nucleophile in a stereoinvertive Sɴ2 reaction. However, because the substitution occurs at the methylene carbon (a prochiral center) and not at the stereogenic carbons of the cyclohexane ring, the (R,R) configuration of the ring is preserved. This robust and predictable reactivity pattern forms the basis of the protocols described below.
Caption: General synthetic pathways from the dimesylate precursor.
Protocol 1: Synthesis of (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
This class of diphosphine ligands is highly effective in palladium-catalyzed reactions, most notably the Trost Asymmetric Allylic Alkylation (AAA).[1][2] The synthesis involves the displacement of the mesylates with a diphenylphosphide nucleophile.
Causality and Experimental Rationale
The key to this synthesis is the generation and use of the highly nucleophilic and air-sensitive potassium diphenylphosphide (KPPh₂). This reagent is prepared in situ from diphenylphosphine, which is deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide. The entire procedure must be conducted under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques, as both the phosphide anion and the final diphosphine product are readily oxidized by air. Anhydrous solvents are critical to prevent protonation of the powerful phosphide nucleophile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane | 300.41 | 3.00 g | 10.0 | 1.0 |
| Diphenylphosphine (HPPh₂) | 186.19 | 4.10 g (3.72 mL) | 22.0 | 2.2 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 2.47 g | 22.0 | 2.2 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Degassed Methanol | - | 20 mL | - | - |
| Degassed Deionized Water | - | 50 mL | - | - |
Step-by-Step Experimental Protocol
-
Preparation of the Nucleophile:
-
To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add potassium tert-butoxide (2.47 g, 22.0 mmol).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous THF (50 mL) via cannula. Stir the resulting suspension at room temperature.
-
Slowly add diphenylphosphine (3.72 mL, 22.0 mmol) dropwise via syringe. The solution will turn from colorless to a deep orange/red, indicating the formation of the KPPh₂ anion. Stir for 30 minutes at room temperature.
-
-
Substitution Reaction:
-
In a separate 250 mL Schlenk flask, dissolve (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (3.00 g, 10.0 mmol) in anhydrous THF (50 mL) under argon.
-
Cool this solution to 0 °C in an ice bath.
-
Using a cannula, slowly transfer the KPPh₂ solution from the first flask to the dimesylate solution over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours). The deep red color should fade to a pale yellow.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of degassed methanol (20 mL).
-
Add degassed deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to yield a crude white solid or viscous oil.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (deactivated with 5% triethylamine in the eluent to prevent phosphine oxidation). A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a solvent system like ethanol/hexanes can yield the pure product as a white, crystalline solid.
-
Expected Yield: 65-80%.
Protocol 2: Synthesis of (R,R)-1,2-Bis(aminomethyl)cyclohexane
Chiral vicinal diamines are privileged ligands in asymmetric catalysis and serve as precursors for more complex Schiff base and salen-type ligands.[3][4][5] A direct reaction with ammonia is inefficient due to overalkylation. The superior strategy involves a two-step sequence: conversion of the dimesylate to a diazide, followed by reduction.
References
- 1. Trost ligand - Wikipedia [en.wikipedia.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Protocol and Application Guide: Stereospecific Nucleophilic Substitution of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane
An Application Note for Drug Development Professionals and Organic Chemists
Introduction
In the landscape of modern drug discovery and chiral synthesis, the demand for enantiomerically pure building blocks is paramount. (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a versatile chiral intermediate valued for its role in constructing complex molecular architectures.[1][2] Its structure features a conformationally well-defined cyclohexane backbone and two primary methanesulfonyl (mesyl) esters. These mesylate groups are exceptional leaving groups, rendering the molecule highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[3] This reactivity allows for the stereospecific introduction of a wide array of functional groups, making it a cornerstone reagent for synthesizing chiral ligands, catalysts, and pharmaceutical intermediates.[4][5]
This guide provides a detailed examination of the mechanistic principles governing nucleophilic substitution on this substrate and presents a robust, validated protocol for its application.
Core Concepts & Mechanistic Insights
The utility of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is fundamentally rooted in the principles of the SN2 reaction mechanism and the stereochemical influence of the cyclohexane scaffold.
The SN2 Pathway: A Foundation of Stereocontrol
The reaction proceeds via a concerted, single-step SN2 mechanism.[6] This pathway involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the mesylate leaving group. A critical consequence of this mechanism is the inversion of stereochemistry at the reaction center. However, since the substitution occurs on the methylene (-CH₂-) carbon, which is not a stereocenter itself, the (R,R) configuration of the parent cyclohexane ring is preserved in the final product. The efficiency of this process is governed by several key factors:
-
Substrate Structure: The carbon centers undergoing attack are primary, which significantly favors the SN2 pathway over competing elimination (E2) reactions that are more common with secondary or tertiary substrates.[6]
-
Leaving Group Ability: The methanesulfonate (mesylate) group is an excellent leaving group. Its stability is derived from being the conjugate base of a strong acid (methanesulfonic acid), and the negative charge is effectively delocalized through resonance. This high stability of the departing anion is a powerful thermodynamic driving force for the reaction.[3]
-
Cyclohexane Conformation: The cyclohexane ring predominantly exists in a stable chair conformation.[6] For a successful backside attack, the nucleophile requires unhindered access to the σ* (antibonding) orbital of the carbon-leaving group bond.[7] The flexibility of the CH₂-OMs groups extending from the ring ensures this orbital is generally accessible to incoming nucleophiles.[7]
The Role of the Solvent
The choice of solvent is critical for promoting the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal. These solvents effectively solvate the counter-ion (e.g., Na⁺ in a sodium azide salt) while leaving the nucleophile relatively "bare" and highly reactive.
Diagram of the General Reaction Mechanism
The following diagram illustrates the fundamental SN2 transformation on the (R,R)-dimesylate substrate.
Caption: General Sₙ2 reaction on the dimesylate substrate.
Detailed Experimental Protocol: Synthesis of (R,R)-1,2-Bis(azidomethyl)cyclohexane
This protocol details the double nucleophilic substitution reaction using sodium azide as the nucleophile. The resulting diazide is a highly valuable intermediate, as the azide moieties can be readily converted to amines or participate in cycloaddition reactions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| (R,R)-Dimesylate | C₁₀H₂₀O₆S₂ | 300.39 | 3.00 g | 9.99 | 1.0 eq |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 1.43 g | 21.98 | 2.2 eq |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |
| Brine (sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (chromatography column, beakers, etc.)
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.
-
Place the entire apparatus under an inert atmosphere of nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (3.00 g, 9.99 mmol).
-
Add anhydrous dimethylformamide (50 mL) to dissolve the substrate. Stir until a clear solution is formed.
-
Carefully add sodium azide (1.43 g, 21.98 mmol). Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain stirring at this temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be 20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting dimesylate.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.[3]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (R,R)-1,2-Bis(azidomethyl)cyclohexane as a colorless oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity. An IR spectrum should show a strong, characteristic azide stretch around 2100 cm⁻¹.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through rigorous monitoring and characterization.
-
In-Process Control: TLC analysis at regular intervals is crucial to ensure the complete consumption of the starting material, preventing unnecessary heating that could lead to decomposition.
-
Purification Integrity: Column chromatography provides a purified product free from starting material and azide salts. The purity can be readily assessed by NMR.
-
Structural Confirmation: The identity of the final product is unequivocally confirmed by spectroscopic methods. The appearance of the azide peak in the IR spectrum and the characteristic shifts in the NMR spectrum provide definitive proof of a successful transformation.
By adhering to this detailed protocol, researchers in drug development and organic synthesis can reliably utilize (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane to generate valuable chiral intermediates with high fidelity and yield.
References
-
PubChem. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Available at: [Link]
-
Market Publishers. CAS 186204-35-3 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Chemical Report & Database. Available at: [Link]
-
Pearson Education. Organic Chemistry Exam Study Guide: Conformations, Stereochemistry, and Radical Reactions. Available at: [Link]
-
Chemistry LibreTexts. 11.9 The E2 Reaction and Cyclohexane Conformation. Available at: [Link]
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Available at: [Link]
-
ResearchGate. An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Available at: [Link]
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- 6. Organic Chemistry Study Guide: Exam Prep, Reactions & Concepts | Notes [pearson.com]
- 7. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
The Cornerstone of Chiral Synthesis: Applications and Protocols for (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane in Crafting Pharmaceutical Intermediates
Introduction: The Strategic Importance of a C₂-Symmetric Building Block
In the intricate landscape of pharmaceutical synthesis, the quest for enantiomerically pure molecules is paramount. The stereochemistry of a drug candidate can be the determining factor between therapeutic efficacy and undesirable side effects. It is within this context that chiral building blocks—molecules possessing a defined three-dimensional structure—become indispensable tools for the medicinal chemist. (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a C₂-symmetric dielectrophile, has emerged as a pivotal reagent in this field. Its rigid cyclohexane backbone pre-organizes the two reactive centers, offering a reliable platform for constructing complex, stereochemically defined architectures.
This technical guide delves into the application of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (from here on referred to as (R,R)-CHDM-DM ) as a premier starting material for the synthesis of vital pharmaceutical intermediates. The methanesulfonate (mesylate) groups are excellent leaving groups, rendering the molecule highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This reactivity allows for the stereospecific introduction of a wide range of nucleophiles, making it a versatile scaffold for asymmetric synthesis.
Our primary focus will be a comprehensive examination of its most prominent role: the synthesis of a key spirocyclic intermediate for the atypical antipsychotic, Lurasidone [1][2][3]. We will then broaden our scope to discuss its utility in forging other valuable intermediates, such as chiral diamines, which serve as ligands in asymmetric catalysis—a foundational technology in modern drug discovery[4].
PART 1: Mechanistic Underpinnings - The SN2 Reaction Pathway
The utility of (R,R)-CHDM-DM is fundamentally rooted in the SN2 reaction mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting product stereochemistry.
The SN2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4][5][6] In the case of (R,R)-CHDM-DM , the carbon atoms of the two -CH₂OMs groups are the electrophilic centers.
Key Mechanistic Features:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate ((R,R)-CHDM-DM ) and the nucleophile.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the mesylate leaving group.
-
Inversion of Configuration: A direct consequence of the backside attack is the inversion of the stereochemical configuration at the reaction center. While the chiral centers of the cyclohexane backbone remain untouched, the stereospecificity of the SN2 reaction ensures the precise transfer of chirality to the newly formed product.
-
Leaving Group Ability: The mesylate anion (CH₃SO₃⁻) is a very stable, non-basic species, making it an excellent leaving group that readily departs upon nucleophilic attack.
The reaction typically involves a double SN2 displacement, where a dinucleophile, such as a piperazine derivative, attacks both electrophilic centers sequentially to form a cyclic product.
Caption: Generalized SN2 reaction workflow for (R,R)-CHDM-DM.
PART 2: Core Application - Synthesis of the Lurasidone Spirocyclic Intermediate
Lurasidone is an important therapeutic agent for the treatment of schizophrenia and bipolar depression. Its synthesis relies on the stereospecific construction of a complex molecular framework, for which (R,R)-CHDM-DM serves as the foundational chiral piece. The key step is the reaction of (R,R)-CHDM-DM with 3-(1-piperazinyl)-1,2-benzisothiazole to form the spirocyclic quaternary ammonium salt, (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate[1][2][7].
This transformation is a classic example of an intramolecular double SN2 alkylation. One nitrogen of the piperazine ring acts as the nucleophile, first attacking one of the -CH₂OMs groups. The second nitrogen then attacks the remaining -CH₂OMs group, leading to the formation of the characteristic spirocyclic system.
Sources
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- 3. 35-3;(R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane - Jinan Million Pharmaceutical Co., Ltd [millionpharm.com]
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- 5. (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane | 186204-35-3 | SynZeal [synzeal.com]
- 6. Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate|lookchem [lookchem.com]
- 7. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]
Application Note & Protocol: High-Purity Recrystallization of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Key Chiral Intermediate
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a pivotal chiral intermediate, notably in the synthesis of complex active pharmaceutical ingredients (APIs) such as Lurasidone.[1][2] The stereochemical integrity and chemical purity of this bismesylate are paramount, as any impurities, including diastereomers or reaction by-products, can propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the final drug product.
This document provides a comprehensive guide to the recrystallization of this compound, moving beyond a simple list of steps to explain the underlying principles that govern this critical purification technique. The protocol described herein is designed to be a self-validating system, ensuring robust and reproducible results.
Physicochemical Properties & Rationale for Recrystallization
A thorough understanding of the material's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₆S₂ | [3] |
| Molecular Weight | 300.39 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 86-90°C | |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and benzene; slightly soluble in chloroform and ethyl acetate. | [5] |
The compound's nature as a solid with a defined melting point range makes it an ideal candidate for purification by recrystallization. The goal of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool, whereupon the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[6]
The Science of Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at ambient or sub-ambient temperatures.
-
Favorable solvency profile for impurities (either highly soluble or insoluble at all temperatures).
-
A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the purified crystals. [7]
-
Inertness, meaning it does not react with the compound being purified.
Given the known solubility profile of this compound, a mixed-solvent system is proposed to achieve the desired sharp decrease in solubility upon cooling. A combination of a polar protic solvent (like isopropanol or ethanol) to dissolve the compound, and a non-polar anti-solvent (like n-heptane) to induce precipitation, offers excellent control over the crystallization process.[8][9]
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
n-Heptane, reagent grade
-
Erlenmeyer flask (125 mL)
-
Stir bar and magnetic stir plate with heating
-
Condenser
-
Buchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing scale
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution:
-
Place 10.0 g of the crude this compound into the 125 mL Erlenmeyer flask equipped with a stir bar.
-
Add 30 mL of isopropanol to the flask.
-
Fit the condenser to the flask and place it on the magnetic stir plate.
-
Heat the mixture to a gentle reflux (approximately 82°C) with continuous stirring. The solid should completely dissolve. If it does not, add small additional volumes of isopropanol (1-2 mL at a time) until a clear solution is obtained at reflux. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step should be performed. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble matter.
-
-
Induction of Crystallization:
-
Remove the flask from the heat source.
-
While the solution is still hot, slowly add n-heptane dropwise with continuous stirring.
-
Continue adding n-heptane until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
To ensure complete dissolution at the elevated temperature, add a few drops of hot isopropanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold isopropanol/n-heptane mixture.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold n-heptane (2 x 5 mL) to remove any residual mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for 10-15 minutes.
-
Transfer the purified solid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a temperature below 40°C.
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key checkpoints:
-
Visual Confirmation of Dissolution: A clear solution at reflux confirms that a sufficient amount of the primary solvent has been used.
-
Controlled Precipitation: The dropwise addition of the anti-solvent to the point of persistent cloudiness provides a clear indication of saturation, allowing for fine control over the crystallization process.
-
Purity Assessment: The purity of the final product should be assessed by measuring its melting point. A sharp melting point within the expected range (86-90°C) is indicative of high purity. Further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles of solvent selection and the rationale behind each step, researchers can consistently achieve high purity of this critical chiral intermediate, thereby ensuring the quality and integrity of their subsequent synthetic endeavors.
References
-
PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Figshare. (2016). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Retrieved from [Link]
- Google Patents. (n.d.).US10196400B2 - Process for the preparation of lurasidone and its intermediate.
-
LibreTexts Chemistry. (2022). 7.14: Mixed Solvent Crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2015). An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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- 3. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes: The Strategic Use of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane in Asymmetric Total Synthesis
Introduction: A C₂-Symmetric Building Block for Stereocontrolled Architectures
In the field of total synthesis, the quest for enantiomerically pure molecules is paramount, as the biological activity of pharmaceuticals and other complex natural products is often confined to a single stereoisomer.[1][2] Chiral auxiliaries and building blocks are indispensable tools in this endeavor, providing the means to control stereochemistry during the construction of complex molecular frameworks.[3][4] Among these, (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane stands out as a highly effective C₂-symmetric chiral dielectrophile.
Derived from the readily available (R,R)-1,2-cyclohexanedimethanol, this compound features a rigid cyclohexane backbone that locks the two reactive centers into a well-defined spatial arrangement. The methanesulfonate (mesylate) groups are excellent leaving groups, rendering the primary carbons highly susceptible to nucleophilic attack. This combination of a stereochemically defined scaffold and high reactivity makes it a powerful reagent for introducing chirality and constructing cyclic systems in the synthesis of complex targets, most notably as a key intermediate in the production of pharmaceuticals like Lurasidone.[5][6]
This guide provides an in-depth look at the synthesis and application of this versatile chiral building block, offering detailed protocols and explaining the causality behind the experimental choices.
Physicochemical Properties and Handling
This compound is typically a viscous, colorless to pale yellow liquid at room temperature.[7] Due to the presence of the highly electrophilic sulfonyloxymethyl groups, it is reactive towards strong nucleophiles and should be handled in a well-ventilated fume hood.[7] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is relatively stable under standard ambient conditions but should be stored in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.
| Property | Value | Source |
| CAS Number | 186204-35-3 | [8][9][10] |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [7][8][9] |
| Molecular Weight | 300.39 g/mol | [8][9] |
| Appearance | Viscous colorless to pale yellow liquid | [7] |
| Topological Polar Surface Area | 104 Ų | [9] |
| Defined Stereocenter Count | 2 | [7] |
Protocol 1: Synthesis of this compound
The synthesis of the title compound is a straightforward procedure starting from the corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol. The core of the reaction is the conversion of the two primary hydroxyl groups into mesylates, which are excellent leaving groups for subsequent Sₙ2 reactions.
Causality of Experimental Design:
-
Inert Solvent: Dichloromethane (DCM) or Methyl isobutyl ketone (MIBK) are used as they are inert to the reaction conditions and effectively dissolve the starting materials.[7][8]
-
Base: A tertiary amine base, such as triethylamine (Et₃N), is crucial. It acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction between the alcohol and methanesulfonyl chloride. This prevents protonation of the starting alcohol and potential side reactions.
-
Low Temperature: The reaction is conducted at low temperatures (0–5 °C). This is critical to control the exothermicity of the reaction and to minimize the formation of undesired byproducts, thereby ensuring high yield and stereochemical fidelity.[7][8]
-
Workup: The aqueous workup with water or sodium bicarbonate solution is designed to remove the triethylamine hydrochloride salt and any remaining unreacted methanesulfonyl chloride.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target bismesylate.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve (R,R)-1,2-cyclohexanedimethanol (1.0 eq, e.g., 10.6 kg, 73.5 mol) and triethylamine (3.0 eq, e.g., 35 L) in methyl isobutyl ketone (MIBK, e.g., 315 L).[8]
-
Cooling: Cool the reaction mixture to between 0 °C and 5 °C using an ice-salt bath.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (2.05 eq, e.g., 11.7 L, 151 mol) dropwise via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.
-
Quenching and Workup: Once the reaction is complete, add water (e.g., 315 L) to the reaction mixture.[8] Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase.
-
Isolation: Concentrate the organic phase under reduced pressure to yield this compound.[8] The product can be used directly or purified further by column chromatography if necessary. A typical reported yield is ~92.6%.[8]
Application in Total Synthesis: A Key Intermediate for Lurasidone
A prominent application of this compound is in the enantioselective synthesis of a key bicyclic intermediate for the antipsychotic drug Lurasidone.[5][6] In this transformation, the chiral bismesylate acts as a dielectrophile in a double nucleophilic substitution reaction with a suitable dinucleophile, effectively "stitching" the nucleophile into a new chiral ring system.
General Reaction Principle
The C₂-symmetric nature of the bismesylate ensures that the nucleophile adds in a highly controlled stereochemical manner, translating the chirality of the starting material to the product.
Caption: General principle of application in forming cyclic systems.
Protocol 2: Synthesis of the Lurasidone Bicyclic Intermediate
This protocol outlines the reaction of this compound with a spiro-piperidine derivative, which is a crucial step in the synthesis of Lurasidone.[5]
Causality of Experimental Design:
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to deprotonate the nucleophile (if necessary) and to act as an acid scavenger without competing in the primary reaction.
-
Temperature: The reaction is often heated to ensure a reasonable reaction rate for the double substitution, which can be sterically demanding.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Chiral electrophile scaffold |
| Spiro[imidazolidine-4,2'-indan]-1',3',5-trione | 1.0 - 1.1 | Dinucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | Base |
| Acetonitrile (MeCN) | - | Solvent |
Step-by-Step Methodology
Note: This is a representative protocol based on established synthetic routes. Specific conditions may vary based on patented procedures.
-
Reaction Setup: To a solution of the spiro-piperidine derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.2 eq).
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in acetonitrile to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired bicyclic Lurasidone intermediate.
Conclusion
This compound is a valuable and highly effective C₂-symmetric building block in modern organic synthesis. Its rigid chiral backbone and dual reactive sites allow for the predictable and efficient construction of complex, enantiomerically pure cyclic systems. The straightforward synthesis from its corresponding diol and its successful application in the industrial synthesis of pharmaceuticals like Lurasidone underscore its importance for researchers, scientists, and drug development professionals. The protocols and principles outlined in these notes provide a solid foundation for leveraging this reagent in the total synthesis of challenging molecular targets.
References
- Srivastava, A., et al. (2018). Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products. In Topics in Heterocyclic Chemistry. Springer, Berlin, Heidelberg.
- Srivastava, A. (2017). Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products. SciSpace. DOI: 10.1007/7081_2018_26.
- Butt, N. A., & Zhang, W. (2015). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Chemical Society Reviews, 44(22), 7929-7967.
- Ka-King, Y., & Patrick, H. T. (2017). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- MDPI. (2020).
- NIH National Library of Medicine. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 28(21), 7359.
- ResearchGate. (n.d.). Syntheses and Applications of C2-Symmetric Chiral Diols. Request PDF.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- ResearchGate. (2015). An Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Retrieved from [Link]
- Wojaczyńska, E., & Skarżewski, J. (2009). Synthesis of enantiopure (1 R, 2 R)-1, 2-bisphenylsulfanylcyclohexane.
- Ganesh, K. R., Pachore, S. S., et al. (2015). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate.
- Zaware, S. A., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Semantic Scholar.
- Zaware, S. A., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol.
- Google Patents. (n.d.). Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes [mdpi.com]
- 3. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate | Semantic Scholar [semanticscholar.org]
- 7. Page loading... [guidechem.com]
- 8. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 9. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane 97% | CAS: 186204-35-3 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Technical Support Center: (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane
Welcome to the technical support center for (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions encountered during the synthesis and application of this versatile chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Lurasidone, ensuring its purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, mitigate, and understand the formation of common impurities.
I. Understanding the Core Reactivity
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a chiral dialkylating agent. Its utility stems from the two methanesulfonate (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions.[4] The synthesis typically involves the reaction of (R,R)-1,2-bis(hydroxymethyl)cyclohexane with methanesulfonyl chloride in the presence of a base.[4][5] However, the inherent reactivity of the molecule also opens pathways to several undesired side reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions arising during the use of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
FAQ 1: My reaction is showing multiple spots on TLC/peaks in HPLC, even with a pure starting diol. What are the likely impurities?
You are likely observing side products arising from the reactivity of the dimesylate. The three most common side reactions are:
-
Incomplete Mesylation: Formation of the mono-mesylated intermediate.
-
Elimination: Formation of unsaturated compounds, primarily trans-cyclohex-4-ene-1,2-diyldimethanol.
-
Intramolecular Cyclization: Formation of a cyclic ether (an epoxide).
These side products can compete with your desired nucleophilic substitution reaction, leading to lower yields and complex purification challenges.
Troubleshooting Guide 1: Incomplete Mesylation
Issue: Presence of a significant amount of the mono-mesylated intermediate or unreacted (R,R)-1,2-bis(hydroxymethyl)cyclohexane.
Causality: Insufficient methanesulfonyl chloride, inadequate reaction time, or suboptimal reaction temperature can lead to incomplete conversion to the dimesylate. The second mesylation is often slower than the first due to steric hindrance.
Mitigation Strategies:
-
Reagent Stoichiometry: Use a slight excess of methanesulfonyl chloride (typically 2.1-2.2 equivalents) to drive the reaction to completion.
-
Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to control exothermicity and minimize side reactions.[5] However, if incomplete reaction is an issue, a slight increase in temperature towards the end of the reaction or a longer reaction time at low temperature may be necessary.
-
Base Selection: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to prevent the base from competing with the diol's hydroxyl groups.[4]
-
Monitoring the Reaction: Use TLC or in-process HPLC to monitor the disappearance of the starting diol and the mono-mesylated intermediate.
Analytical Detection:
-
HPLC: The mono-mesylate will have a different retention time than the diol and the dimesylate.
-
NMR: The presence of a remaining -CH₂OH signal and only one mesyl group signal in the ¹H NMR spectrum.
Troubleshooting Guide 2: Elimination Reactions
Issue: Formation of unsaturated byproducts, such as trans-cyclohex-4-ene-1,2-diyldimethanol. This impurity is commercially available as a known related substance in Lurasidone synthesis.
Causality: The methanesulfonate group is a good leaving group, and in the presence of a base, an E2 elimination can occur, leading to the formation of a double bond within the cyclohexane ring. Strong, sterically hindered bases can favor elimination over substitution.
Mitigation Strategies:
-
Choice of Base: Use a weaker, non-hindered base if possible, depending on the requirements of your primary reaction. However, for the synthesis of the dimesylate, a tertiary amine is standard. The key is to use it stoichiometrically and maintain low temperatures.
-
Temperature Control: Higher temperatures significantly favor elimination reactions. Maintain strict temperature control throughout the reaction and workup.
-
Nucleophile Concentration: In subsequent substitution reactions, a high concentration of a good nucleophile will favor the desired SN2 reaction over elimination.
Analytical Detection:
-
GC-MS: This technique is well-suited for identifying and quantifying volatile unsaturated products. The mass spectrum will show a molecular ion corresponding to the elimination product.
-
¹H NMR: The appearance of olefinic proton signals in the spectrum is a clear indicator of elimination.
Troubleshooting Guide 3: Intramolecular Cyclization (Epoxide Formation)
Issue: Formation of a cyclic ether byproduct, specifically an epoxide.
Causality: This is an intramolecular SN2 reaction. If one of the hydroxyl groups is deprotonated by the base during the mesylation reaction, the resulting alkoxide can attack the adjacent carbon bearing the other newly formed mesylate group, displacing it to form an epoxide. This is more likely to occur if the mono-mesylated intermediate accumulates.
Mitigation Strategies:
-
Slow Addition of Reagents: Add the methanesulfonyl chloride slowly to the solution of the diol and base at a low temperature. This minimizes the transient concentration of the mono-mesylated intermediate and the free base, reducing the chance of intramolecular attack.
-
Order of Addition: Adding the diol to a pre-mixed solution of the base and methanesulfonyl chloride is generally not recommended as it can lead to localized high concentrations of reagents and side reactions.
-
Solvent Choice: Aprotic solvents like dichloromethane are commonly used and are generally effective.[4]
Analytical Detection:
-
LC-MS: The epoxide will have a distinct molecular weight that can be readily identified by mass spectrometry.
-
¹³C NMR: The chemical shifts of the carbons involved in the epoxide ring will be significantly different from those in the starting diol or the desired dimesylate.
III. Visualizing the Reaction Pathways
To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Reaction pathways in the synthesis and use of the dimesylate.
IV. Recommended Analytical Protocols
A robust analytical method is crucial for identifying and quantifying the purity of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane and detecting the aforementioned side products. A stability-indicating HPLC-UV method is recommended.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general framework. Optimization may be required based on your specific HPLC system and column.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | Elutes the analytes from the column. |
| Gradient | Start with a higher percentage of A, gradually increasing B. | To effectively separate the more polar diol from the less polar dimesylate and side products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30-40 °C | Improves peak shape and reproducibility. |
| Detection | UV at 210-220 nm | Mesylates have a weak UV chromophore at lower wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
Expected Elution Order:
-
(R,R)-1,2-bis(hydroxymethyl)cyclohexane (most polar)
-
Mono-mesylated intermediate
-
trans-cyclohex-4-ene-1,2-diyldimethanol
-
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (least polar)
-
Epoxide (elution order may vary)
Self-Validation:
-
Spiking Studies: Spike your sample with known standards of the starting diol and the elimination product to confirm peak identities.
-
Forced Degradation: Subject a sample of the pure dimesylate to basic and thermal stress to intentionally generate degradation products and confirm the method's ability to separate them from the main peak.
V. Concluding Remarks
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a powerful chiral building block, but its high reactivity necessitates careful handling and reaction control to minimize the formation of side products. By understanding the mechanisms of these side reactions and implementing robust analytical monitoring, researchers can ensure the high purity required for successful downstream applications, particularly in the synthesis of complex pharmaceutical agents.
VI. References
-
Google Patents. US9518047B2 - Process for the industrial synthesis of lurasidone.
-
Google Patents. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride.
-
Google Patents. EP3057966B1 - Process for the industrial synthesis of lurasidone.
Sources
Technical Support Center: Purification of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane by Chromatography
Welcome to the technical support center for the chromatographic purification of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important chiral intermediate. As a sulfonate ester, this compound presents unique challenges, including its high polarity and potential for instability on certain stationary phases. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to ensure successful purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic purification of this compound.
Q1: What are the most effective chromatographic methods for purifying this compound?
A1: The choice of method depends on the scale and desired purity.
-
Preparative Flash Chromatography (Normal-Phase): This is the most common method for purifying multi-gram to kilogram quantities of the compound after synthesis.[1] It utilizes silica gel as the stationary phase and a solvent system composed of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar modifier (e.g., ethyl acetate, acetone).
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, analytical assessment, or small-scale purification, HPLC is preferred. Both normal-phase and reversed-phase methods can be developed. Reversed-phase HPLC (RP-HPLC) using a C18 column is particularly useful for analyzing polar sulfonate esters and their impurities.[2][3]
-
Hydrophilic Interaction Chromatography (HILIC): Given the compound's polar nature, HILIC is an excellent alternative, especially if retention on reversed-phase columns is poor.[4][5] HILIC uses a polar stationary phase (like silica) with a high-organic mobile phase, which can provide unique selectivity for polar compounds.
Q2: What are the common impurities I should anticipate from the synthesis?
A2: The synthesis of this compound typically involves reacting the corresponding diol with methanesulfonyl chloride in the presence of a base like triethylamine (TEA).[1][6][7] Consequently, the primary impurities are:
-
(R,R)-1,2-Bis(hydroxymethyl)cyclohexane: The unreacted starting material. This is significantly more polar than the product.
-
Mono-mesylated intermediate: The product of incomplete reaction. Its polarity is between the starting diol and the final product.
-
Triethylamine (TEA): Excess base from the reaction.
-
Triethylamine hydrochloride (TEA·HCl): A salt byproduct that is highly polar and should be removed during the aqueous workup before chromatography.
Q3: How do I choose the right stationary phase for my purification?
A3:
-
Standard Silica Gel: For routine preparative flash chromatography, standard silica gel (40-63 µm particle size) is the workhorse.
-
Deactivated Silica Gel: this compound, like other sulfonate esters, can be sensitive to the acidic nature of silica gel, which can cause streaking or even degradation.[8][9] If you observe these issues, consider deactivating the silica by pre-flushing the column with an eluent containing 1-2% triethylamine.[9]
-
Alumina (Neutral or Basic): If compound degradation on silica is confirmed, switching to a less acidic stationary phase like neutral or basic alumina is a viable alternative.[9]
-
C18-Bonded Silica: For reversed-phase HPLC, a high-quality, end-capped C18 column is the standard choice to minimize interactions with residual silanol groups and improve peak shape.[3][4]
Q4: What solvent systems should I start with for method development?
A4: Thin-Layer Chromatography (TLC) is indispensable for initial method development. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[9]
| Chromatography Mode | Stationary Phase | Recommended Starting Solvent Systems (v/v) | Rationale |
| Normal-Phase | Silica Gel | 1. 70:30 Hexane : Ethyl Acetate2. 95:5 Dichloromethane : Methanol | System 1 is a standard, moderately polar system. System 2 is for more polar compounds that require a stronger eluent.[8] |
| Reversed-Phase | C18 | 1. 50:50 Acetonitrile : Water2. 50:50 Methanol : Water (with 0.1% Formic or Acetic Acid) | System 1 is a common starting point. The addition of acid in System 2 can improve peak shape for compounds with ionizable groups.[3][10] |
| HILIC | Silica or Amide | 95:5 Acetonitrile : Water (with 10 mM Ammonium Formate) | The high organic content is necessary for retention in HILIC, while the aqueous portion and salt facilitate the partitioning mechanism.[4][9] |
Q5: Is this compound stable during chromatography?
A5: The compound is generally stable under standard conditions.[1] However, the methanesulfonate (mesylate) groups are good leaving groups, making the compound susceptible to nucleophilic attack or degradation, particularly on acidic surfaces. The primary concern is hydrolysis or degradation on the acidic surface of silica gel.[8] It is crucial to perform a stability test by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if any new spots appear. A more rigorous 2D TLC test (see Protocol 2) is highly recommended to confirm on-plate stability before committing to a large-scale column.
Section 2: Troubleshooting Guide
Encountering issues during chromatographic purification is common. This guide provides a systematic approach to diagnosing and resolving them.
General Troubleshooting Workflow
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Stability assessment of tamsulosin and tadalafil co-formulated in capsules by two validated chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Welcome to our dedicated technical support center for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (CAS: 186204-35-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during its use in experimental settings. As a key intermediate in various synthetic pathways, ensuring its complete dissolution is paramount for reaction success, reproducibility, and yield. This document provides in-depth troubleshooting guides and frequently asked questions to address these challenges head-on.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [1] |
| Molecular Weight | 300.39 g/mol | |
| Appearance | Off-white solid | [2] |
| Melting Point | 86-90°C | |
| Boiling Point (Predicted) | 495.3±18.0 °C | |
| Density | 1.270 g/cm³ | [2] |
| Qualitative Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene; Slightly soluble in chloroform and ethyl acetate.[3] |
The presence of two polar methanesulfonyl groups and a nonpolar cyclohexane backbone gives the molecule a somewhat amphipathic character, leading to its limited solubility in a broad range of common solvents.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.
Question 1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What should I do?
Answer:
This is a common challenge. A systematic approach to solvent selection and optimization is key. The principle of "like dissolves like" is a good starting point; however, the unique structure of this compound requires a more nuanced strategy.[4]
Caption: A stepwise workflow for addressing poor solubility.
-
Solvent Screening: If your initial solvent is not effective, a broader screening is necessary. Based on the structure of the molecule, consider the following solvent classes:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent starting points due to their ability to solvate a wide range of organic molecules.[4]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, though the reported solubility is slight.
-
Ethers: Dioxane may offer better solubility than diethyl ether.
-
Alcohols: While soluble in ethanol, consider more polar alcohols like isopropanol or n-butanol, especially if gentle heating is an option.
-
-
Co-solvency: If a single solvent system is inadequate, a co-solvent approach can be highly effective.[5] The goal is to create a solvent mixture with a polarity that is optimal for your compound.
-
Rationale: A small amount of a highly polar co-solvent (e.g., DMF or DMSO) added to a less polar solvent (e.g., THF or DCM) can significantly enhance solubility.
-
Practical Tip: Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase the proportion until dissolution is achieved.
-
-
Controlled Heating: For many compounds, solubility increases with temperature.[6]
-
Caution: this compound is a reactive electrophile. Prolonged heating, especially in the presence of nucleophilic solvents or impurities, can lead to degradation.
-
Recommendation: Gently warm the mixture (e.g., to 40-50°C) and monitor for dissolution. Always use a reflux condenser to prevent solvent loss.[7] It is advisable to perform a small-scale stability test by heating the compound in the chosen solvent and analyzing for degradation by TLC or LC-MS.
-
Question 2: The compound dissolved initially with heating, but it precipitated out of solution as the reaction proceeded. Why did this happen and how can I prevent it?
Answer:
This phenomenon, known as premature precipitation, can occur for several reasons:
-
Change in Solvent Polarity: The consumption of reagents and the formation of products can alter the overall polarity of the reaction mixture, reducing the solubility of your starting material.[6]
-
Temperature Fluctuation: If the reaction is exothermic, it might initially aid dissolution. As the reaction rate slows and the mixture cools, the solubility limit may be exceeded. Conversely, if the reaction requires cooling after an initial heating step, precipitation can occur.[6]
-
Common Ion Effect: If the reaction produces an ion that is also present in a salt form of one of the reactants, it can suppress solubility.[8]
Caption: Decision tree for troubleshooting in-reaction precipitation.
-
Maintain Consistent Temperature: If you initiated dissolution by heating, ensure the reaction is maintained at that temperature (if the reaction parameters allow). Use a temperature-controlled heating mantle or oil bath.
-
Increase Solvent Volume: The simplest solution can be to increase the amount of solvent to keep the compound below its saturation point throughout the reaction.
-
Introduce a Co-solvent Mid-reaction: If precipitation is observed, the careful addition of a small amount of a strong co-solvent (like DMF or DMSO) can re-dissolve the precipitate. Add the co-solvent dropwise until the solution becomes clear.
Question 3: I am struggling to get a consistent concentration for my experiments. How can I accurately determine the solubility in different solvents?
Answer:
Visual inspection can be subjective. A systematic protocol for solubility determination will provide you with quantitative data to guide your experimental design.
This protocol provides a straightforward method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., DMF, DMSO, THF, DCM, Acetonitrile, Isopropanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled shaker or water bath (optional)
Procedure:
-
Preparation: Weigh out a precise amount of the compound (e.g., 10 mg) into a series of labeled vials.[9]
-
Solvent Addition: To the first vial, add a small, measured volume of the first solvent to be tested (e.g., 0.1 mL).
-
Agitation: Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, you can use a magnetic stirrer for a longer period (e.g., 30 minutes).[9]
-
Observation: Observe the solution against a dark background. If the solid has completely dissolved, the solubility is at least 100 mg/mL.
-
Incremental Solvent Addition: If the solid has not dissolved, add another measured aliquot of the solvent (e.g., 0.1 mL) and repeat the agitation process.
-
Endpoint Determination: Continue adding solvent in increments until the solid is fully dissolved. Record the total volume of solvent used.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)
-
Repeat for all solvents and conditions: Repeat this procedure for each solvent of interest. You can also perform this at different temperatures to understand the temperature dependence of solubility.
Frequently Asked Questions (FAQs)
Q1: Are there any solvents I should avoid when working with this compound?
A1: Yes. Avoid highly nucleophilic solvents, especially at elevated temperatures, unless they are part of the intended reaction. For example, primary and secondary amines can act as both solvents and reactants. Also, be cautious with protic solvents like methanol and water if your reaction is sensitive to hydrolysis of the mesylate groups. While the compound is reported to be soluble in ethanol and acetone, the reactivity of the mesylate groups should always be a consideration.[10]
Q2: Can sonication be used to aid dissolution?
A2: Yes, sonication can be a useful technique to break up solid aggregates and accelerate the dissolution process. However, be aware that prolonged sonication can generate localized heating, which might affect temperature-sensitive reactions.
Q3: My compound appears to be an oil rather than a solid. Does this affect solubility?
A3: this compound is a solid at room temperature. If your material is an oil, it may contain residual solvent from its synthesis or be impure. An oily consistency can sometimes make dissolution appear easier, but it is crucial to work with pure, solid material for reproducible results. Consider purifying your starting material if you suspect it is not a solid.
Q4: How does the purity of the solvent affect the solubility of my compound?
A4: The purity of the solvent is critical. The presence of even small amounts of water in aprotic solvents can significantly alter their polarity and solvating power. For moisture-sensitive reactions, it is imperative to use anhydrous solvents.
References
-
PubChem. (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. National Center for Biotechnology Information. [Link]
-
Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents? [Link]
-
PCI Magazine. The Keys to Co-Solvent Selection, Part I. [Link]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
Sathee Forum. Precipitation reaction and its factor - organic reaction. [Link]
-
ACS Publications. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]
Sources
- 1. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sinochlorine.com [sinochlorine.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pcimag.com [pcimag.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Precipitation reaction and its factor - organic reaction | Sathee Forum [forum.prutor.ai]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Stability of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile chiral bifunctional mesylate. This document will delve into the stability of this reagent under various acidic and basic conditions, helping you to optimize your reaction outcomes and avoid common pitfalls.
This compound is a key intermediate in various organic syntheses, particularly in pharmaceutical chemistry where it serves as a chiral alkylating agent.[1][2] Its utility lies in the two reactive mesylate leaving groups on a trans-cyclohexane backbone, which allow for nucleophilic substitutions to construct complex molecules.[1] A notable application is in the enantioselective synthesis of the antipsychotic drug Lurasidone HCl.[3]
However, the presence of these highly reactive methanesulfonyloxy groups also renders the molecule susceptible to degradation under certain conditions. Understanding the stability profile of this compound is therefore critical for its successful application.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: Under standard ambient conditions (room temperature, sealed from moisture), this compound is a relatively stable off-white solid.[4][5] However, it is important to store it in a cool, dry, and well-ventilated environment, away from direct sunlight and heat sources to prevent degradation over time.[6] It is typically insoluble in water but soluble in organic solvents like ethanol, acetone, and benzene.[6]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. As a sulfonate ester, it is prone to hydrolysis, and this process is catalyzed by both acid and base. Generally, it exhibits moderate stability in neutral to slightly acidic conditions. However, strong acidic or basic conditions will accelerate its degradation.
Q3: What happens to the compound under strongly acidic conditions?
A3: Under strongly acidic conditions, particularly at elevated temperatures, the methanesulfonate groups can be hydrolyzed. This reaction involves the protonation of the sulfonate oxygen, making it a better leaving group, followed by nucleophilic attack by water or other nucleophiles present in the reaction mixture. This will lead to the formation of the corresponding diol, ((1R,2R)-cyclohexane-1,2-diyl)dimethanol, and methanesulfonic acid.
Q4: What is the expected reactivity under basic conditions?
A4: The compound is particularly reactive in basic environments, especially in the presence of strong nucleophiles.[1] The primary degradation pathway is nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon atom attached to the mesylate group, displacing the methanesulfonate anion. Strong bases can also promote elimination reactions (E2) as a competing pathway, leading to the formation of alkenes, although this is generally less favored for primary sulfonates.
Troubleshooting Guide
Problem 1: Low or no yield of the desired alkylated product.
Possible Cause 1: Degradation of this compound due to inappropriate reaction conditions.
-
Rationale: The presence of strong bases, high temperatures, or protic solvents can lead to the rapid degradation of the starting material before it has a chance to react with the intended nucleophile. Sulfonate esters are potent electrophiles and will react with any available nucleophile.[7]
-
Troubleshooting Steps:
-
Re-evaluate your base: If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) instead of strong nucleophilic bases like NaOH or KOH, especially if your intended nucleophile is weak.
-
Control the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations with this reagent, starting at 0°C and slowly warming to room temperature is a good strategy.
-
Solvent choice: Use an aprotic solvent (e.g., THF, DMF, acetonitrile) to minimize solvolysis of the mesylate. If a protic solvent is unavoidable, ensure it is rigorously dried.
-
Order of addition: Add the this compound to the reaction mixture containing the nucleophile and base, rather than pre-mixing it with the base.
-
Possible Cause 2: Your nucleophile is not sufficiently reactive.
-
Rationale: The reactivity of the nucleophile is a key factor in successful alkylation. Weakly nucleophilic species may not compete effectively with degradation pathways or may require more forcing conditions that degrade the electrophile.
-
Troubleshooting Steps:
-
Increase nucleophilicity: If using an alcohol or amine, consider deprotonating it with a suitable base prior to the addition of the bis-mesylate to generate the more nucleophilic alkoxide or amide.
-
Phase-transfer catalysis: For reactions with anionic nucleophiles in a biphasic system, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.
-
Problem 2: Formation of multiple unexpected byproducts.
Possible Cause 1: Competing O-alkylation vs. N-alkylation.
-
Rationale: When using nucleophiles with multiple reactive sites, such as sulfonamides, both N- and O-alkylation can occur. The sulfonamide anion is an ambident nucleophile, with the nitrogen being a "softer" nucleophilic center and the oxygen atoms being "harder".[8]
-
Troubleshooting Steps:
-
Apply HSAB Theory: To favor N-alkylation, use a "soft" electrophile. Since the bis-mesylate is a hard electrophile, consider converting it to a corresponding di-iodide in situ using a catalytic amount of sodium iodide to generate a softer electrophile.
-
Solvent Effects: Polar aprotic solvents like DMF can favor N-alkylation.
-
Possible Cause 2: Intra- and intermolecular side reactions.
-
Rationale: As a bifunctional molecule, (R,R)-1,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane can undergo intramolecular cyclization if reacted with a suitable bis-nucleophile, or it can lead to polymerization through intermolecular reactions.
-
Troubleshooting Steps:
-
High Dilution: To favor intramolecular reactions (cyclization), perform the reaction under high dilution conditions. This minimizes the probability of intermolecular reactions.
-
Controlled Stoichiometry: To favor a single intermolecular reaction, use a precise stoichiometry of your nucleophile and the bis-mesylate. An excess of either can lead to undesired multiple alkylations or unreacted starting materials.
-
Data Summary
| Condition | Stability of this compound | Primary Degradation Pathway | Recommended Precautions |
| Strongly Acidic (e.g., pH < 2, elevated temp.) | Low | Hydrolysis | Avoid prolonged exposure to strong acids, especially at temperatures above room temperature. |
| Mildly Acidic to Neutral (e.g., pH 4-7) | Moderate | Slow Hydrolysis | Use of buffered systems is recommended for prolonged reactions. Monitor reaction progress closely. |
| Mildly Basic (e.g., pH 8-10) | Moderate to Low | Nucleophilic Substitution/Hydrolysis | Use non-nucleophilic buffers if possible. Keep reaction times as short as possible. |
| Strongly Basic (e.g., pH > 12) | Very Low | Nucleophilic Substitution / Elimination | Avoid strong, nucleophilic bases. Use sterically hindered, non-nucleophilic bases. Maintain low temperatures. |
| Presence of Strong Nucleophiles | Low | Nucleophilic Substitution (SN2) | Control stoichiometry and temperature carefully. Consider the relative nucleophilicity of species in the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Nucleophile
This protocol provides a general starting point for the alkylation of a generic nucleophile (NuH) with this compound.
-
To a solution of the nucleophile (2.2 equivalents) in a dry aprotic solvent (e.g., DMF, 0.1 M), add a suitable base (2.2 equivalents, e.g., NaH, K2CO3) at 0°C under an inert atmosphere (N2 or Ar).
-
Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation of the nucleophile.
-
Add a solution of this compound (1.0 equivalent) in the same dry aprotic solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Stability by HPLC
A stability-indicating HPLC method can be developed to monitor the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B will be required to separate the relatively nonpolar starting material from more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for more definitive identification.
-
Procedure: Prepare solutions of the compound in different pH buffers and at various temperatures. Inject aliquots at specific time points to track the disappearance of the parent peak and the appearance of degradation product peaks.
Visualizing Reaction Pathways
Diagram 1: Degradation Pathways of this compound
Caption: Potential degradation pathways under acidic and basic conditions.
Diagram 2: Experimental Workflow for Troubleshooting Low Yield
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Item - Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. 186204-35-3 this compound AKSci Z4333 [aksci.com]
- 5. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. sinochlorine.com [sinochlorine.com]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Alkylation of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Welcome to the technical support center for the optimization of reaction conditions for the alkylation using (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile chiral alkylating agent. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide robust protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chiral organic compound extensively used as a dielectrophile in asymmetric synthesis.[1] Its rigid cyclohexane backbone and two mesylate leaving groups make it an excellent reagent for introducing a chiral C2-symmetric element into a molecule.[1] This is particularly valuable in the synthesis of pharmaceutical intermediates and other complex molecular architectures where precise stereochemical control is paramount.[2][3]
Q2: Why are the mesylate groups such effective leaving groups in this reaction?
A2: The methanesulfonate (mesylate) group is an excellent leaving group because its resulting anion is highly stabilized by resonance.[4][5] The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonate group, making it a very weak base and therefore a stable species to be displaced by a nucleophile.[4] This high leaving group ability facilitates the desired S(_N)2 reaction pathway.[5][6]
Q3: What types of nucleophiles are typically used in alkylation reactions with this reagent?
A3: A wide range of nucleophiles can be employed, with primary and secondary amines being the most common for N-alkylation to form chiral diamines.[7][8] Other nucleophiles such as thiols (for S-alkylation) and carbanions can also be used, depending on the desired final product. The choice of nucleophile will significantly impact the reaction conditions required for optimal results.
Q4: Is it possible to perform a mono-alkylation instead of a double alkylation?
A4: While the reagent is designed for bis-alkylation, achieving selective mono-alkylation can be challenging but is possible under carefully controlled conditions. This typically involves using a sub-stoichiometric amount of the bis-mesylate relative to the nucleophile, lower reaction temperatures, and careful monitoring of the reaction progress to stop it before significant di-alkylation occurs.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently strong base | Use a stronger, non-nucleophilic base such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or a hindered organic base like Diisopropylethylamine (DIPEA). | The nucleophile (e.g., an amine) often needs to be deprotonated to increase its nucleophilicity. A weak base may not be sufficient to achieve this, leading to a slow or stalled reaction. |
| Poor solvent choice | Employ a polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO). | These solvents effectively solvate the cation of the base, leaving the anion more "naked" and reactive. They also facilitate the S(_N)2 reaction pathway by not solvating the nucleophile as strongly as protic solvents. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | Alkylation reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates. |
| Degraded starting material | Verify the purity of the this compound, as it can be sensitive to moisture and prolonged storage. | The mesylate groups are susceptible to hydrolysis. If the starting material has degraded, the effective concentration of the electrophile is reduced. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Elimination (E2) reactions | Use a less sterically hindered base and a lower reaction temperature. | Strong, bulky bases can favor the E2 pathway, leading to the formation of elimination byproducts. Lower temperatures generally favor the S(_N)2 reaction over E2. |
| Over-alkylation of the nucleophile | Use a precise 1:1 stoichiometry of the bis-mesylate to a diamine nucleophile, or a slight excess of the bis-mesylate if the nucleophile is prone to multiple alkylations. | If the nucleophile has multiple reactive sites, it can be alkylated more than once, leading to polymeric or undesired side products. |
| Epimerization of chiral centers | Ensure the reaction is carried out under anhydrous conditions and with a non-nucleophilic base. | While the chiral centers on the cyclohexane ring are generally stable, harsh basic conditions could potentially lead to epimerization, although this is less common for this specific substrate. |
Problem 3: Incomplete Reaction (Starting Material Remains)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient reaction time | Extend the reaction time, monitoring the progress by an appropriate analytical technique (TLC, GC-MS, LC-MS). | Some alkylation reactions can be slow, especially at lower temperatures or with less reactive nucleophiles. |
| Inadequate mixing | Ensure vigorous stirring, especially in heterogeneous reaction mixtures (e.g., with an insoluble base like K₂CO₃). | Poor mixing can lead to localized concentration gradients and prevent the reactants from coming into contact effectively. |
| Catalyst poisoning (if applicable) | If a phase-transfer catalyst is used, ensure it is not being deactivated by impurities in the starting materials or solvent. | Impurities can sometimes interfere with the catalytic cycle of phase-transfer catalysts, reducing their effectiveness. |
Experimental Protocols
General Procedure for N-Alkylation with a Primary Amine
This protocol provides a starting point for the optimization of your specific reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of the bis-mesylate).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 3.0 equivalents) to the solution.
-
Addition of the Bis-Mesylate: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dialkylated product.
Visualizing the Process
Reaction Scheme
Caption: General scheme for the alkylation reaction.
Troubleshooting Workflow
Sources
- 1. Page loading... [guidechem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. mt.com [mt.com]
- 8. What Is Alkylation? Definition, Functions, and Examples | Chandra Asri [chandra-asri.com]
Technical Support Center: Stereochemical Integrity in Reactions with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Welcome to the technical support guide for ensuring stereochemical purity when using (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This C2-symmetric chiral building block is a powerful tool in asymmetric synthesis, but its effectiveness hinges on maintaining the stereochemical integrity of its chiral centers during nucleophilic substitution reactions. This guide provides in-depth, mechanistically-grounded advice to help you troubleshoot and prevent racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a chiral di-mesylate derived from (R,R)-1,2-cyclohexanedimethanol. Its value lies in the fixed trans configuration of the two reactive centers, which serves as a rigid chiral scaffold. In drug development and materials science, the precise three-dimensional arrangement of atoms is critical for biological activity or material properties. Loss of this specific stereochemistry (racemization) leads to a mixture of diastereomers, resulting in diminished product efficacy, purification challenges, and compromised final product performance.
Q2: What is the primary mechanism for reactions at the mesylate sites?
The primary desired reaction mechanism is a bimolecular nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom bearing the methanesulfonyloxy (mesylate) group, displacing it in a single, concerted step. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. Since both centers in the starting material are (R), a double SN2 reaction with a nucleophile will ideally result in a product with an (S,S) configuration at those centers.
Q3: What causes racemization in these reactions?
Racemization occurs when the reaction deviates from a pure SN2 pathway and proceeds, even partially, through a mechanism that allows for the loss of stereochemical information.[1] The primary culprit is the unimolecular nucleophilic substitution (SN1) reaction.[1][2] An SN1 reaction involves a two-step process where the leaving group departs first, forming a planar carbocation intermediate.[3][4][5] The nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both inverted and retained stereochemistry, thus causing racemization.[4][5]
Q4: Are both mesylate groups equally reactive?
Theoretically, yes. However, after the first substitution, electronic or steric changes in the molecule could slightly alter the reactivity of the second mesylate group. For practical purposes in preventing racemization, it is crucial to establish conditions that strongly favor the SN2 pathway for both substitution steps.
Troubleshooting Guide: Preventing Racemization
This section addresses common experimental issues that lead to a loss of stereochemical purity and provides actionable solutions grounded in mechanistic principles.
Issue 1: Significant loss of optical activity in the final product.
Primary Cause: Your reaction conditions are promoting a competing SN1 pathway.
Analysis: The stability of the cyclohexane ring and the presence of good leaving groups (mesylates) can make the system susceptible to carbocation formation under certain conditions. Factors like solvent choice, nucleophile strength, and temperature play a pivotal role in dictating the mechanistic pathway.
Solutions:
Table 1: Optimizing Reaction Parameters to Favor the SN2 Pathway
| Parameter | Condition Favoring SN2 (Prevents Racemization) | Rationale & Causality | Condition Favoring SN1 (Causes Racemization) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | These solvents solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[6][7] This enhances its nucleophilicity, promoting the bimolecular SN2 attack.[6][7][8] | Polar Protic (e.g., Water, Methanol, Ethanol) |
| Nucleophile | Strong, High Concentration (e.g., N₃⁻, CN⁻, RS⁻) | A high concentration of a strong nucleophile increases the probability of a bimolecular collision, kinetically favoring the SN2 pathway over the unimolecular SN1 dissociation.[7] | Weak, Low Concentration (e.g., H₂O, ROH) |
| Temperature | Moderate to Low | Lowering the temperature reduces the available energy for the substrate to overcome the activation barrier for carbocation formation (the rate-determining step of SN1). SN2 reactions generally have a lower activation energy. | High |
| Leaving Group | Mesylate (OMs) is a good leaving group. | While a good leaving group is necessary for the reaction, its departure is the first step of the SN1 pathway.[2] Therefore, it is critical to control other factors (solvent, nucleophile) to ensure the SN2 reaction outcompetes the SN1 dissociation. | - |
Issue 2: Formation of elimination byproducts.
Primary Cause: The nucleophile is acting as a base, leading to an E2 elimination reaction.
Analysis: The cyclohexane ring structure has protons on carbons adjacent (beta) to the leaving groups. If the nucleophile is sufficiently basic, it can abstract a proton, leading to the formation of a double bond via an E2 mechanism. This is particularly relevant for cyclohexanes, where a specific anti-periplanar arrangement of the proton and leaving group is required.[9][10][11][12]
Solutions:
-
Choose a "Soft," Non-basic Nucleophile: Select nucleophiles that are high in nucleophilicity but low in basicity. Good examples include azide (N₃⁻), cyanide (CN⁻), or halides like bromide (Br⁻) and iodide (I⁻). Avoid strongly basic and sterically hindered nucleophiles like tert-butoxide.
-
Control Temperature: E2 reactions are often favored at higher temperatures. Running the reaction at the lowest feasible temperature can help minimize elimination.
-
Conformational Control: The E2 reaction requires the leaving group to be in an axial position for the anti-periplanar geometry to be achieved with an adjacent axial proton.[9][10] While the conformation of the substrate is dynamic, using conditions that do not force the leaving group into an axial position for extended periods can be beneficial.
Recommended Experimental Protocol (Example: Azide Substitution)
This protocol is designed to maximize the SN2 pathway and suppress racemization and elimination.
Objective: To synthesize (S,S)-1,2-Bis(azidomethyl)cyclohexane with high stereochemical purity.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium azide to the DMF and stir to dissolve/suspend. The excess equivalents ensure the nucleophile concentration remains high throughout the reaction.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the stirring sodium azide solution at room temperature.
-
Reaction Conditions:
-
Temperature: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C). Rationale: This provides enough energy for the SN2 reaction to proceed at a reasonable rate without significantly promoting the SN1 or E2 pathways.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product via column chromatography.
-
Crucial Analysis: Determine the enantiomeric or diastereomeric excess of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the literature value for the pure compound.
-
References
-
Ashenhurst, J. (2022, November 18). The Cyclohexane Chair Flip–Energy Diagram. Master Organic Chemistry. Retrieved from
- BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes. Retrieved from byjus.com/chemistry/chirality-racemisation-optical-activity-haloalkanes-haloarenes/
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Substitution_Reactions_at_Saturated_Carbons/11.03%3A_Characteristics_of_the_SN2_Reaction
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/07%3A_Nucleophilic_substitution/7.04%3A_Effects_of_solvent_leaving_group_and_nucleophile_on_unimolecular_substitution
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Retrieved from
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from
-
Dhimba, G., Muller, A., & Lammertsma, K. (2023, November 22). Chiral-at-metal: how to prevent racemisation. ScienceLink. Retrieved from
-
Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from
-
Master Organic Chemistry. (2012, May 23). What's a Racemic Mixture?. Retrieved from
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from
-
OpenOChem Learn. SN2 Effect of Solvent. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 1). E2 Stereochemistry With Newman Projections [Video]. YouTube. Retrieved from
-
Organic Chemistry Tutor. (2018, September 14). 7.2c Racemization in SN1 Reactions [Video]. YouTube. Retrieved from
-
Pharmaguideline. Stereospecific and Stereoselective Reactions. Retrieved from
-
Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?. Retrieved from
-
Reddit. (2020, July 10). For orgo reactions, does “stereospecific” mean that there can only be one product?. Retrieved from
-
ResearchGate. (2025, August 6). (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from
- Student Doctor Network Forums. (2012, January 8). SN1/SN2 Racemic Mixture. Retrieved from forums.studentdoctor.net/threads/sn1-sn2-racemic-mixture.885698/
- University of California, Davis. Stereospecificity and Stereoselectivity. Retrieved from ochem.ucdavis.edu/wp-content/uploads/2014/04/Stereospecificity-and-Stereoselectivity.pdf
-
University of Wisconsin–Madison. (2010, February 13). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes [Video]. YouTube. Retrieved from
- Wikipedia. Racemization.
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Technical Support Center: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane Synthesis
Welcome to the technical support center for the synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful synthesis of this important chiral intermediate.
I. Reaction Fundamentals & Initial Queries
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is fundamentally a mesylation reaction. It involves the conversion of the two primary alcohol functional groups of the starting material, (R,R)-1,2-cyclohexanedimethanol, into mesylate esters. This is typically achieved by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1][2][3]
The overall transformation can be represented as follows:
(R,R)-1,2-cyclohexanedimethanol + 2 MsCl + 2 Base → this compound + 2 Base·HCl
This reaction is a classic example of converting a poor leaving group (hydroxyl, -OH) into an excellent leaving group (mesylate, -OMs), which is highly valuable for subsequent nucleophilic substitution reactions.[3][4][5] The stereochemistry of the starting diol is retained in the product because the C-O bond of the alcohol is not broken during the reaction.[6]
Q2: I'm starting this synthesis for the first time. What is a reliable, standard protocol?
A general and reliable protocol for the synthesis of this compound is as follows. Note that specific quantities should be calculated based on the starting scale of your reaction.
Experimental Protocol: Mesylation of (R,R)-1,2-Cyclohexanedimethanol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R,R)-1,2-cyclohexanedimethanol (1.0 eq) in anhydrous dichloromethane (DCM).[7]
-
Base Addition: Add triethylamine (2.2-2.5 eq) to the solution.[7][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[7][8]
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (2.1-2.3 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.[8]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]
II. Troubleshooting Common Synthesis Issues
Q3: My reaction is incomplete, or the yield is very low. What are the likely causes?
Low yield or an incomplete reaction can stem from several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Drying of Reagents/Solvent | Mesyl chloride is highly reactive towards water. Any moisture in the starting diol, solvent, or base will consume the reagent, leading to incomplete conversion. | Ensure all glassware is flame-dried. Use freshly distilled or anhydrous grade solvents. Dry the starting diol under high vacuum before use. |
| Insufficient Base | The reaction generates two equivalents of HCl. Insufficient base will result in an acidic reaction mixture, which can lead to side reactions and prevent the reaction from going to completion. | Use at least 2.2 equivalents of triethylamine or another suitable base. |
| Low Reaction Temperature | While the reaction is typically run at low temperatures to minimize side reactions, excessively low temperatures can slow down the reaction rate significantly. | Maintain the reaction temperature between 0-5 °C. If the reaction is sluggish, allow it to slowly warm to room temperature after the addition of mesyl chloride is complete. |
| Degraded Mesyl Chloride | Methanesulfonyl chloride is sensitive to moisture and can degrade over time. | Use a fresh bottle of methanesulfonyl chloride or distill it before use. |
Q4: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the possible side products?
The formation of multiple products is a common issue in mesylation reactions. Here are the most likely side products and how to identify and minimize them:
-
Mono-mesylated product: This occurs when only one of the two hydroxyl groups has reacted. It will appear as a more polar spot on the TLC plate compared to the desired di-mesylated product, but less polar than the starting diol.
-
Solution: Ensure you are using a slight excess of methanesulfonyl chloride and base (at least 2.1 equivalents of each).
-
-
Alkyl chloride: The chloride ion generated from the reaction of mesyl chloride with the alcohol can act as a nucleophile and displace the newly formed mesylate group, particularly if the reaction temperature is too high.[10][11]
-
Elimination products: Although less common with primary alcohols, if the reaction temperature is elevated, elimination reactions can occur.
-
Solution: Strict temperature control is key.
-
Q5: My purified product appears as an oil, but the literature reports it as a solid. What should I do?
This compound is often reported as an off-white solid.[13] If you obtain a viscous oil, it may be due to the presence of residual solvent or impurities.
-
Actionable Steps:
-
High Vacuum: Place the oily product under a high vacuum for several hours to remove any remaining solvent.
-
Trituration: Try triturating the oil with a non-polar solvent like n-hexane. This can often induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Q6: I'm concerned about the stability of the final product. What are the proper storage conditions?
Mesylates are generally stable compounds but can be sensitive to moisture and strong nucleophiles.[9]
-
Storage Recommendations:
-
Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep it in a cool, dry place, away from light.
-
Avoid storing it near strong bases or nucleophiles.[9]
-
III. Purification and Characterization
Q7: What is the best method for purifying this compound?
Both column chromatography and recrystallization are effective purification methods.[9] The choice depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity. The desired product is less polar than the starting diol and the mono-mesylated intermediate.[14]
-
-
Recrystallization:
-
Solvent System: A mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or diethyl ether) is often successful. Dissolve the crude product in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Q8: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?
While the exact chemical shifts can vary slightly depending on the solvent used, here are the characteristic peaks for this compound in CDCl₃:
| ¹H NMR | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.3 | m | 4H | -CH₂-OMs | |
| ~3.0 | s | 6H | -SO₂-CH₃ | |
| ~1.2-1.9 | m | 10H | Cyclohexyl protons |
| ¹³C NMR | Approximate Chemical Shift (ppm) | Assignment |
| ~72 | -CH₂-OMs | |
| ~37 | -SO₂-CH₃ | |
| ~36 | Cyclohexyl CH | |
| ~28 | Cyclohexyl CH₂ | |
| ~24 | Cyclohexyl CH₂ |
Note: These are approximate values. It is always best to compare your spectra with a literature reference if available.[15]
IV. Process Visualization
Workflow Diagram
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting of this compound.
Caption: A workflow diagram for the synthesis and troubleshooting of this compound.
References
- 1. Mesylate - Wikipedia [en.wikipedia.org]
- 2. proprep.com [proprep.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 13. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. reddit.com [reddit.com]
- 15. Page loading... [guidechem.com]
Technical Support Center: Analysis of Impurities in (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Welcome to the technical support center for the analysis of impurities in (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral organic compound used as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its specific stereochemistry is crucial for its intended biological activity in the final active pharmaceutical ingredient (API).[3] It is notably used as an intermediate in the synthesis of the antipsychotic drug, Lurasidone.[4]
Q2: What are the common impurities associated with this compound?
Impurities can arise from the starting materials, by-products of the synthesis process, or degradation of the compound. Potential impurities include:
-
Stereoisomers: The (S,S), (R,S), and (S,R) isomers are significant process-related impurities that can be difficult to separate.
-
Starting Material Residues: Unreacted (1R,2R)-cyclohexanedimethanol may be present.
-
Reaction By-products: Incomplete mesylation can lead to mono-mesylated intermediates.
-
Degradation Products: As a sulfonate ester, it may be susceptible to hydrolysis under certain conditions, although sulfonate esters are generally stable.[1]
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Q3: Why is the analysis of chiral impurities particularly important for this compound?
For chiral compounds used in pharmaceuticals, different enantiomers can have varied pharmacological and toxicological profiles.[5] Regulatory agencies require strict control of enantiomeric purity to ensure the safety and efficacy of the final drug product.[5][6] Therefore, accurately quantifying the undesired stereoisomers is a critical aspect of quality control.[6]
Q4: What are the recommended analytical techniques for impurity analysis of this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for analyzing chiral pharmaceuticals and their impurities.[3][7] Specifically, chiral HPLC with a suitable chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[6][7] Gas Chromatography (GC) may also be used for analyzing volatile impurities or residual solvents.
Troubleshooting Guide for HPLC Analysis
This section addresses common problems encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Resolution Between Stereoisomers
Q: I am not achieving baseline separation between the (R,R) enantiomer and other stereoisomeric impurities. What should I do?
A: Achieving good chiral separation can be challenging. Here is a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting:
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. If you are not getting adequate separation, consider screening different types of chiral columns.
-
Mobile Phase Optimization:
-
Solvent Composition: Small changes in the mobile phase composition can significantly impact chiral recognition. Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).
-
Additives: The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
-
-
Temperature Control: Column temperature can influence enantioselective interactions. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes increase the resolution by allowing more time for interactions between the analyte and the stationary phase.
Causality Explained: Chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is influenced by the mobile phase composition, temperature, and other chromatographic parameters. By systematically optimizing these conditions, you can enhance the differences in interaction energies between the stereoisomers and the CSP, leading to better separation.
Issue 2: Unexpected Peaks in the Chromatogram
Q: I am observing "ghost peaks" or unexpected peaks in my chromatogram. What could be the cause?
A: Ghost peaks are spurious peaks that do not originate from the injected sample. They can be a significant source of error in impurity analysis.
Troubleshooting Flowchart:
Caption: Troubleshooting unexpected HPLC peaks.
Detailed Explanation:
-
Contaminated Mobile Phase: Impurities in solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
System Contamination: Contamination can originate from various parts of the HPLC system, including tubing, seals, and the detector cell.[8] A systematic cleaning of the system may be necessary.
-
Sample Carryover: If a highly concentrated sample was previously injected, remnants may be carried over to the next injection.[8] Optimize the injector wash method by using a strong solvent to clean the needle and injection port between runs.
Issue 3: Baseline Noise or Drift
Q: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately integrate small impurity peaks. How can I fix this?
A: A stable baseline is crucial for sensitive impurity detection.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Air Bubbles in the System | Degas the mobile phase thoroughly using an online degasser or by sonication.[9] |
| Pump Malfunction | Check for leaks in the pump heads and seals.[7][10] Ensure the pump is delivering a consistent flow rate. |
| Detector Instability | Allow the detector lamp to warm up sufficiently. Check for fluctuations in the lamp's output.[9] |
| Mobile Phase Inconsistency | Ensure the mobile phase is well-mixed, especially if prepared online.[11] Temperature fluctuations in the lab can also affect the mobile phase viscosity and detector response.[10] |
Expert Insight: Baseline issues are often related to the mobile phase or the pump. Always start by ensuring your mobile phase is properly prepared and degassed. If the problem persists, a systematic check of the pump and detector is warranted.
Experimental Protocol: Chiral HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a chiral HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable diluent (e.g., a mixture of hexane and isopropanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralcel OD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane: Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Method Validation:
Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and robust for its intended purpose.
Workflow Diagram:
Sources
- 1. CAS 186204-35-3: (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)… [cymitquimica.com]
- 2. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
In the landscape of pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[] (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a key chiral building block where enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical strategies for the chiral analysis of this compound, grounded in established chromatographic principles and supported by detailed experimental protocols. We will explore a direct chiral High-Performance Liquid Chromatography (HPLC) method and compare it with an indirect approach involving derivatization, as well as briefly touching upon alternative technologies like Capillary Electrophoresis (CE).
The Analytical Imperative: Why Chiral Purity Matters
Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[2][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric composition of chiral drugs.[2] Therefore, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are indispensable during process development and quality control of pharmaceutical intermediates like this compound.
Methodological Approaches to Chiral Separation
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To achieve separation, a chiral selector must be introduced into the analytical system.[2] In HPLC, this is most commonly accomplished by using a chiral stationary phase (CSP).[4][5]
This guide will compare two primary HPLC-based strategies:
-
Direct Chiral HPLC: This method relies on the differential interaction of the enantiomers directly with a chiral stationary phase. It is often preferred for its simplicity and direct measurement.
-
Indirect Chiral HPLC: This approach involves the derivatization of the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[5]
As a point of further comparison, we will also consider the potential of Capillary Electrophoresis (CE), a powerful alternative known for its high efficiency and low sample consumption.[6][7]
Comparison of Chiral Analysis Methodologies
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (via Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Direct interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomers, separated on an achiral phase. | Differential migration in an electric field with a chiral selector in the buffer. |
| Sample Preparation | Minimal; dissolve and inject. | Derivatization step required; potential for side reactions and incomplete conversion. | Minimal; dissolve in buffer. |
| Method Development | Screening of various CSPs and mobile phases can be time-consuming.[8] | Requires optimization of the derivatization reaction and subsequent achiral separation. | Optimization of buffer, chiral selector concentration, voltage, and temperature. |
| Analysis Time | Typically 10-30 minutes. | Longer due to the derivatization step. | Often faster analysis times (minutes).[6] |
| Sensitivity | Good, dependent on detector and analyte chromophore. | Can be enhanced if the derivatizing agent has a strong chromophore. | Excellent for small sample volumes, but concentration sensitivity can be lower than HPLC without specialized injection techniques. |
| Cost | Chiral columns are a significant investment. | Cost of chiral derivatizing agent and achiral column. | Lower solvent consumption; cost of chiral selectors. |
| Universality | No single CSP is universal for all compounds.[2] | Broadly applicable if a suitable derivatization reaction exists. | Wide applicability with a variety of chiral selectors.[7] |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol is a robust starting point for the direct enantiomeric separation of this compound. The choice of a polysaccharide-based CSP is based on their broad applicability for a wide range of chiral compounds, including those with hydroxyl and sulfonyl groups.[9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based CSP.
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Rationale for Parameter Selection:
-
CSP: Polysaccharide-based CSPs, like cellulose derivatives, form chiral cavities and interact with analytes through hydrogen bonding, dipole-dipole, and steric interactions, which are effective for resolving compounds like the target molecule.[9]
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is a standard starting point for polysaccharide-based CSPs.[9] The ratio can be adjusted to optimize resolution and retention time.
-
Temperature: Ambient temperature is a good starting point. Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[9]
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This protocol is adapted from a method for the related diol precursor, (1R,2R)-cyclohexane-1,2-dimethanol, and is a viable alternative for the target compound's analysis, assuming it is being synthesized from this diol.[11] This method would be used to determine the enantiomeric purity of the diol starting material.
Step 1: Derivatization
-
Dissolve approximately 10 mg of (1R,2R/1S,2S)-1,2-Bis(hydroxymethyl)cyclohexane in 1 mL of anhydrous pyridine.
-
Add a 1.5 molar excess of benzoyl chloride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with 1 mL of water.
-
Extract the diastereomeric dibenzoate derivatives with 2 mL of diethyl ether.
-
Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm (due to the benzoyl chromophore).
-
Injection Volume: 10 µL.
Rationale for Parameter Selection:
-
Derivatization: Benzoyl chloride is a common derivatizing agent that reacts with hydroxyl groups to form esters. The introduction of the benzoyl group provides a strong chromophore for UV detection and creates diastereomers that can be separated on a standard achiral column.[11]
-
Stationary Phase: A C18 reversed-phase column is a workhorse in HPLC and is suitable for the separation of the relatively non-polar dibenzoate derivatives.
-
Mobile Phase: A simple acetonitrile/water mobile phase provides good separation for a wide range of non-polar to moderately polar compounds.
Visualizing the Workflow
Caption: Comparative workflow for direct and indirect chiral HPLC analysis.
Logical Relationships in Method Development
Caption: Interplay of parameters in chiral HPLC method development.
Conclusion and Recommendations
Both direct and indirect chiral HPLC methods offer viable pathways for the analysis of this compound or its precursors.
-
For routine quality control of the final intermediate, the direct chiral HPLC method is highly recommended. Its simplicity, reduced sample handling, and direct measurement of enantiomeric excess make it more efficient for a high-throughput environment. The initial investment in a suitable chiral column is offset by the long-term savings in time and reagents.
For laboratories equipped with diverse analytical platforms, exploring Capillary Electrophoresis (CE) could provide a complementary and high-efficiency method for chiral purity assessment.[6][7] Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2023). MDPI.
- Chiral Purity in Drug Analysis. (2021). ResearchGate.
- Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
- Isomer Separation of Diols by Chiral HPLC. (n.d.). BenchChem.
- Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol. (n.d.). Google Patents.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). PMC.
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Chiral HPLC Column. (n.d.). Phenomenex.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2020). PMC.
Sources
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. hplc.eu [hplc.eu]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]
A Comparative Guide to the Determination of Enantiomeric Excess of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and process optimization. For chiral molecules such as (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a key building block in the synthesis of various chiral ligands and pharmaceuticals, ensuring high enantiopurity is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this and structurally related compounds. We will delve into the mechanistic principles behind each method, present supporting experimental data for analogous separations, and offer detailed protocols to empower researchers in selecting and implementing the most suitable strategy for their analytical needs.
The Analytical Challenge: Resolving Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task. The determination of enantiomeric excess, a measure of the purity of one enantiomer in a mixture, requires a chiral environment that can differentiate between the two forms. This is typically achieved through chromatography with a chiral stationary phase (CSP) or spectroscopy in the presence of a chiral auxiliary.
Chromatographic Approaches: HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses of chiral analysis in the pharmaceutical industry. Both techniques rely on the differential interaction of enantiomers with a chiral stationary phase to achieve separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for enantioselective separations. The choice of the chiral stationary phase is the most critical parameter for a successful separation. For molecules like 1,2-disubstituted cyclohexane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity.
The Causality Behind Experimental Choices: The selection of a polysaccharide-based CSP is rooted in its ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide. The methanesulphonyl groups and the cyclohexane ring of the target molecule can engage in these interactions, leading to differential retention times for the (R,R) and (S,S) enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for modulating the strength of these interactions and achieving optimal resolution.
Self-Validating System: A robust chiral HPLC method is self-validating through the implementation of system suitability tests. These tests, performed before each analysis, ensure that the chromatographic system is performing as expected. Key parameters include resolution (a measure of the separation between the two enantiomer peaks), tailing factor (a measure of peak symmetry), and repeatability (consistency of retention times and peak areas over multiple injections).
Representative Experimental Protocol: Chiral HPLC of a 1,2-Disubstituted Cyclohexane Derivative
This protocol is a representative example for the separation of a compound structurally similar to this compound and would require optimization for the specific analyte.
| Parameter | Condition |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Cellulose-based CSP (e.g., Chiralcel® OD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (adjust based on analyte's UV absorbance) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often superior resolution. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol or ethanol.
The Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster equilibration times compared to liquid mobile phases in HPLC. This often leads to sharper peaks and improved efficiency. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of a polar modifier is critical for eluting polar analytes and for fine-tuning the selectivity of the separation.
Self-Validating System: Similar to HPLC, SFC methods are validated through system suitability tests. In addition to resolution, tailing factor, and repeatability, it is also important to monitor backpressure stability, as this can be an indicator of system performance in SFC.
Representative Experimental Protocol: Chiral SFC of a Small Molecule
This protocol is a general example and would need to be adapted for the specific target molecule.
| Parameter | Condition |
| Chromatographic System | SFC with UV Detector and Backpressure Regulator |
| Chiral Stationary Phase | Amylose-based CSP (e.g., Chiralpak® AD-H) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol (gradient or isocratic) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Backpressure | 150 bar |
| Detection Wavelength | 220 nm (adjust based on analyte's UV absorbance) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the modifier solvent (Methanol) to a concentration of 1 mg/mL. |
Spectroscopic Approach: NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric excess that does not require chromatographic separation. This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.
The Causality Behind Experimental Choices: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. This diastereomeric interaction creates a different magnetic environment for the nuclei of each enantiomer, leading to the splitting of their corresponding NMR signals. The integration of these now distinct signals allows for the direct quantification of the enantiomeric ratio. For a molecule like this compound, a CSA with hydrogen bond donor or acceptor sites and aromatic rings could effectively interact with the methanesulphonyl groups and the cyclohexane backbone.
Self-Validating System: The NMR method's validity is confirmed by several factors. A linear relationship should be observed between the known enantiomeric composition of prepared standards and the ratio of the integrated signals. The absence of signal overlap with other peaks in the spectrum is crucial for accurate integration. Furthermore, the choice of a suitable CSA is validated by its ability to produce baseline-resolved signals for the enantiomers of interest.
Representative Experimental Protocol: NMR with a Chiral Solvating Agent
This is a generalized protocol and the choice of CSA and solvent is critical for success.
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte (e.g., 5-10 mg) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Addition of Chiral Solvating Agent:
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently mix the contents of the tube.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved signal corresponding to a proton in the analyte that has been split into two distinct peaks for the two enantiomers.
-
Integrate the two peaks corresponding to the (R,R) and (S,S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(R,R) - Integration(S,S)| / (Integration(R,R) + Integration(S,S))] x 100
-
Quantitative Performance Comparison
The choice of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput. The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Accuracy | High | High | Moderate to High |
| Precision | High | High | Moderate |
| Sensitivity (LOD/LOQ) | High | High | Low |
| Analysis Time | Moderate | Fast | Fast |
| Solvent Consumption | High | Low | Low |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires screening of CSAs |
| Instrumentation Cost | Moderate to High | High | High |
Method Validation and Robustness: Ensuring Trustworthy Results
Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. For enantiomeric excess determination, the validation process should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: A typical workflow for the validation of a chiral analytical method.
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques.
-
Chiral HPLC remains a gold standard, offering high accuracy and precision, with a vast library of available chiral stationary phases.
-
Chiral SFC presents a compelling alternative, particularly for high-throughput applications, due to its speed and reduced environmental impact.
-
NMR spectroscopy with chiral solvating agents provides a rapid, non-separative method that is particularly useful for initial screening and for compounds that are difficult to analyze by chromatography.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput needs, and available instrumentation. For routine quality control in a regulated environment, a validated chiral HPLC or SFC method is generally preferred. For rapid screening in a research and development setting, NMR spectroscopy can be a valuable tool. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiopurity of their chiral compounds.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. (2025). BenchChem.
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (n.d.). Pfizer Global Research and Development.
- Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various St
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products.
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Pl
A Comparative Guide to Chiral Auxiliaries: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, offering a robust strategy to control the stereochemical outcome of chemical reactions.[1] This guide provides an in-depth comparison of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a C₂-symmetric chiral dielectrophile, with classic chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.
While traditional chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, this compound serves as a chiral building block, directly transferring its inherent chirality to the final product. This fundamental difference in approach presents distinct advantages and disadvantages in terms of synthetic design, efficiency, and overall utility. This guide will explore these differences through a comparative analysis of their application in the synthesis of C₂-symmetric vicinal diamines, a crucial class of chiral ligands and synthons.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is covalently attached to a substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The effectiveness of a chiral auxiliary is judged by several key factors:
-
High Diastereoselectivity: The ability to induce the formation of one diastereomer in high excess.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.
-
Recyclability: Efficient recovery and reuse of the often-expensive chiral auxiliary are crucial for economic and environmental sustainability.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be readily predictable based on the structure of the auxiliary and the reaction mechanism.
This compound: A Chiral Building Block Approach
This compound is a C₂-symmetric chiral dielectrophile derived from (R,R)-1,2-cyclohexanedimethanol. Its utility in asymmetric synthesis lies in its ability to react with dinucleophiles to generate chiral cyclic compounds, where the cyclohexane backbone imparts a rigid and predictable stereochemical environment.
Synthesis and Application in Chiral Diamine Synthesis
The synthesis of this compound is typically achieved by the mesylation of the corresponding chiral diol. This reagent can then be used, for example, in the synthesis of chiral N,N'-disubstituted-1,2-diaminocyclohexane derivatives. These diamines are highly valuable as chiral ligands in a variety of asymmetric transformations.[2]
A proposed synthesis of a C₂-symmetric N,N'-dialkyl-1,2-diaminocyclohexane using this approach would involve the reaction of a primary amine with this compound. The two mesylate groups act as leaving groups in a double nucleophilic substitution reaction, forming a new chiral cyclic diamine.
Caption: Synthesis of a C₂-symmetric diamine.
Traditional Chiral Auxiliaries: A Comparative Overview
To provide a comprehensive comparison, we will examine three of the most widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[1] They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions. The stereochemical outcome is controlled by the bulky substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.
Oppolzer's Sultams
Oppolzer's camphorsultam is another powerful chiral auxiliary, derived from naturally occurring camphor.[3] It is known for its high diastereoselectivity in a wide range of reactions, including Diels-Alder reactions, conjugate additions, and alkylations. The rigid bicyclic structure of the camphor backbone provides excellent stereocontrol.
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective approach to the asymmetric synthesis of carboxylic acids, alcohols, aldehydes, and ketones.[4] The high diastereoselectivity observed in the alkylation of pseudoephedrine amide enolates is attributed to the formation of a rigid lithium chelate intermediate.
Comparative Performance in the Synthesis of Chiral Vicinal Diamines
The synthesis of vicinal diamines using traditional auxiliaries often involves the diastereoselective functionalization of a substrate containing the auxiliary, followed by conversion of the introduced functional groups into amines. For instance, a diastereoselective aldol reaction using an Evans' auxiliary could be followed by a series of transformations to convert the resulting β-hydroxy carbonyl compound into a 1,2-diamine.
Sources
- 1. Synthesis of chiral cyclohexane-linked bisimidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
The Strategic Application of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Stereoselective Synthesis: A Comparative Guide
In the landscape of modern asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Among the arsenal of tools available to the synthetic chemist, C2-symmetric chiral building blocks have emerged as a powerful strategy for the construction of complex enantiomerically pure molecules. This guide provides an in-depth analysis of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane , a C2-symmetric dielectrophile, and evaluates its efficacy in inducing stereoselectivity, particularly in the context of pharmaceutical synthesis. We will explore its synthetic origins, mechanistic underpinnings, and provide a comparative perspective against other C2-symmetric scaffolds, supported by experimental data and detailed protocols.
Introduction to C2-Symmetry and the (R,R)-1,2-Disubstituted Cyclohexane Scaffold
C2-symmetry, a type of axial chirality, imparts a unique stereochemical environment where two identical substituents are related by a 180° rotation. This symmetry element simplifies the diastereomeric transition states in a chemical reaction, often leading to high levels of stereoselectivity. The rigid, chair-like conformation of the cyclohexane ring in this compound provides a well-defined spatial arrangement of the two reactive methanesulfonyloxy groups, making it an excellent chiral building block for the synthesis of complex molecules with multiple stereocenters.
The utility of this scaffold lies in its ability to act as a chiral dielectrophile, reacting with dinucleophiles to form key cyclic structures with predictable stereochemistry. The (R,R)-configuration of the starting material directly translates into the absolute stereochemistry of the product, making it a valuable tool in target-oriented synthesis.
Synthesis and Application in the Manufacture of Lurasidone
A prime example of the industrial application of this compound is in the synthesis of the atypical antipsychotic drug, Lurasidone. The optical purity of the final drug molecule is critically dependent on the stereointegrity of this chiral building block.
Synthetic Pathway
The synthesis of this compound begins with the readily available and relatively inexpensive (1R,2R)-cyclohexanedimethanol. The diol is then subjected to mesylation to convert the hydroxyl groups into good leaving groups, yielding the target molecule.
Caption: Role of the chiral building block in Lurasidone synthesis.
Comparison with Other C2-Symmetric Chiral Building Blocks
While the (R,R)-1,2-disubstituted cyclohexane scaffold has proven effective, it is essential to consider its performance in the context of other C2-symmetric building blocks used in asymmetric synthesis.
| Chiral Building Block Scaffold | Key Features | Typical Applications | Advantages | Limitations |
| (R,R)-1,2-Disubstituted Cyclohexane | Rigid chair conformation, well-defined stereochemistry. | Synthesis of chiral piperazines and other heterocyclic compounds. | Readily available starting material, high stereocontrol in cyclization reactions. | Primarily used as a building block, not as a versatile chiral auxiliary for various reaction types. |
| (R,R)- or (S,S)-1,2-Diphenylethylene-1,2-diamine (DPEN) | C2-symmetric diamine, forms stable metal complexes. | Ligand in asymmetric hydrogenation, transfer hydrogenation, and other catalytic reactions. | High enantioselectivity in a wide range of reactions, tunable electronic and steric properties. | Can be more expensive than cyclohexane-based scaffolds. |
| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Axially chiral diol, forms rigid metal complexes. | Ligand in asymmetric catalysis (e.g., reductions, alkylations, Diels-Alder reactions). | Excellent enantioselectivity, widely applicable. | Synthesis of derivatives can be complex. |
| (R,R)- or (S,S)-trans-1,2-Diaminocyclohexane | C2-symmetric diamine with a cyclohexane backbone. | Chiral auxiliary and ligand in various asymmetric transformations. | High stereoselectivity, commercially available. | Can be sensitive to reaction conditions. |
Experimental Protocols
Synthesis of this compound
Materials:
-
(1R,2R)-Cyclohexanedimethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (1R,2R)-cyclohexanedimethanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Stereoselective Synthesis of a Chiral Piperazine Derivative
Materials:
-
This compound
-
Substituted piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of the substituted piperazine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired chiral piperazine derivative.
Conclusion
This compound stands out as a highly effective C2-symmetric chiral building block for the stereoselective synthesis of complex molecules. Its rigid cyclohexane framework and well-defined stereocenters provide excellent control over the stereochemical outcome of reactions, as prominently demonstrated in the industrial synthesis of Lurasidone. While not a universally applicable chiral auxiliary in the traditional sense, its strategic use as a dielectrophile offers a reliable and efficient method for constructing chiral heterocyclic systems. For researchers and drug development professionals, understanding the specific applications and advantages of this and other C2-symmetric scaffolds is crucial for the rational design of efficient and stereoselective synthetic routes.
References
- (To be populated with specific, verifiable URLs
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane
For the discerning researcher, scientist, and drug development professional, the selection of a chiral directing group is a critical juncture in the intricate roadmap of asymmetric synthesis. This decision is not merely a matter of reaction outcome but a complex equation balancing stereoselectivity, yield, scalability, and, crucially, the economic viability of the synthetic route. This guide provides an in-depth cost-benefit analysis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a C₂-symmetric chiral auxiliary, and objectively compares its utility against established alternatives in the field.
Introduction to (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Profile
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a chiral dielectrophile derived from the readily available chiral pool starting material, (R,R)-1,2-cyclohexanediol. Its utility in asymmetric synthesis stems from its C₂-symmetric backbone, which can create a well-defined chiral environment to direct the stereochemical outcome of a reaction. The two methanesulfonyloxy (mesyloxy) groups act as excellent leaving groups, making this molecule a potent bis-alkylating agent for the synthesis of chiral macrocycles, ligands, and other complex architectures.
The Economic Equation: A Cost Analysis of Synthesis
A primary consideration for any synthetic methodology is the cost of reagents. Herein, we break down the estimated cost to synthesize (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane in a laboratory setting.
| Reagent | Molar Mass ( g/mol ) | Representative Price (USD) | Moles per 1g of Product | Cost per 1g of Product (USD) |
| (R,R)-1,2-Cyclohexanediol | 116.16 | $214.65 / 100g[1] | 0.00333 | $0.72 |
| Methanesulfonyl Chloride | 114.55 | $34.08 / 100mL (d=1.48)[2] | 0.00666 | $0.34 |
| Triethylamine | 101.19 | $40.70 / 100mL (d=0.726)[3] | 0.00666 | $0.39 |
| Total Estimated Cost | ~$1.45/gram |
Note: Prices are approximate and based on currently available catalogue prices for research-grade chemicals. Bulk purchasing for industrial applications would significantly reduce these costs. The calculation assumes a quantitative yield for simplicity.
Performance in Asymmetric Synthesis: A Comparative Landscape
While specific head-to-head comparative studies for (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane are not abundant in the literature, its utility can be inferred from its structural class and the known performance of other chiral auxiliaries. A common application for such chiral directing groups is in asymmetric alkylation reactions. Below, we compare the expected performance profile of a hypothetical chiral auxiliary derived from this diol with well-established alternatives like Evans' oxazolidinones and pseudoephedrine amides.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary/Method | Typical Substrate | Typical Electrophile | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| (R,R)-Cyclohexane-based (Hypothetical) | Propanoyl Imide | Benzyl Bromide | 85-95 | >95 de | Potentially high diastereoselectivity due to rigid C₂-symmetric backbone. | Requires synthesis of the auxiliary; cleavage may require harsh conditions. |
| Evans' Oxazolidinone | Propanoyl Imide | Benzyl Bromide | 90-99 | >99 de[4] | High diastereoselectivity, well-established, reliable. | Higher cost of auxiliary, multi-step attachment and removal. |
| Pseudoephedrine Amide | Propanoyl Amide | Benzyl Bromide | 80-99 | >95 de[4] | Lower cost, readily available, versatile cleavage. | Regulatory restrictions on pseudoephedrine in some regions.[5] |
| Catalytic Asymmetric Alkylation | Various | Various | Variable | Variable | Atom economical, no need for stoichiometric auxiliary. | Catalyst cost, optimization can be challenging. |
Experimental Protocols
Synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane
This protocol is adapted from established procedures for the mesylation of diols.
Materials:
-
(R,R)-1,2-Cyclohexanediol
-
Methanesulfonyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R,R)-1,2-cyclohexanediol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
Representative Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol demonstrates a typical asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to room temperature.
-
Alkylation: Cool the solution of the acylated oxazolidinone to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form the enolate. Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification and Cleavage: Purify the product by column chromatography. The chiral auxiliary can then be cleaved to yield the desired chiral carboxylic acid, alcohol, or other derivatives using established methods.
Visualization of Workflows
Caption: Workflow for asymmetric alkylation using an Evans' auxiliary.
Conclusion and Future Outlook
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane presents a cost-effective and synthetically accessible chiral auxiliary derived from the chiral pool. Its rigid C₂-symmetric framework holds significant promise for high stereocontrol in various asymmetric transformations. While it may not always achieve the exceptionally high levels of stereoselectivity reported for some of the more elaborate and expensive commercially available auxiliaries, its favorable economics make it a compelling option, particularly for large-scale synthesis.
The choice of a chiral directing group will always be context-dependent. For initial small-scale studies where achieving the highest possible stereoselectivity is paramount, established systems like Evans' auxiliaries may be the preferred choice. However, for process development and large-scale campaigns where cost is a significant driver, auxiliaries like (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane warrant serious consideration. Further research directly comparing its performance in a range of asymmetric reactions will be invaluable in solidifying its position in the synthetic chemist's toolkit.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]
Sources
A Comparative Guide to the Synthetic Validation of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Introduction: The Significance of a Chiral Scaffold
(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane is a pivotal chiral building block in modern medicinal chemistry. Its rigid C2-symmetric cyclohexane core, adorned with two reactive methanesulfonyl (mesyl) leaving groups, makes it an ideal electrophile for constructing complex molecular architectures with precise stereochemical control. This intermediate is particularly recognized for its role in the synthesis of pharmaceuticals, including the antipsychotic agent Lurasidone.[1][2] The efficacy and safety of such drugs are intrinsically linked to their stereochemistry, demanding a robust and validated synthetic route to this key precursor that guarantees high enantiomeric purity.
This guide provides an in-depth comparison of the prevailing synthetic strategies to obtain this compound. We will dissect the causality behind experimental choices, compare alternative methodologies for achieving the crucial chirality, and present validated protocols to ensure reproducibility and scientific integrity.
The Core Synthetic Transformation: From Diol to Dimesylate
The final and most direct step in producing the target molecule is the bismesylation of its corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol. This transformation converts the relatively unreactive hydroxyl groups into excellent mesylate leaving groups, priming the molecule for subsequent nucleophilic substitution reactions.[3]
The reaction involves treating the diol with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine (TEA) or pyridine, in an inert solvent like dichloromethane (DCM) or methyl isobutyl ketone (MIBK).[4][5][6]
Mechanism of Mesylation: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The base (e.g., triethylamine) serves a critical role by neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3] The reaction is typically conducted at low temperatures (0–5 °C) to mitigate side reactions and ensure high selectivity.[4][5]
Caption: Workflow for the mesylation of (R,R)-1,2-cyclohexanedimethanol.
The Crux of the Synthesis: Establishing Chirality in the Diol Precursor
The stereochemical integrity of the final product is entirely dependent on the enantiomeric purity of the starting diol, (R,R)-1,2-cyclohexanedimethanol. The journey to this chiral diol is the most critical and variable part of the overall synthesis. We will compare three authoritative strategies.
Caption: Comparative pathways to the chiral diol precursor.
Route A: Classical Resolution of a Racemic Precursor
This method relies on the physical separation of enantiomers from a racemic mixture, typically at the stage of a dicarboxylic acid precursor.
-
Epimerization and Hydrolysis : The synthesis often starts with tetrahydrophthalic anhydride, which is converted to a diester. The initial cis isomer is epimerized to the more stable trans isomer. Subsequent hydrolysis yields racemic trans-1,2-cyclohexanedicarboxylic acid.[1]
-
Resolution : The racemic diacid is treated with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
-
Reduction : The desired enantiomer of the diacid is liberated and then reduced, typically using a powerful reducing agent like Red-Al or LiAlH₄, to afford (R,R)-1,2-cyclohexanedimethanol.[1]
-
Expertise & Experience : This is a time-tested, robust method often favored in industrial settings due to its scalability and the relatively low cost of the initial materials and resolving agents. The primary challenge lies in optimizing the crystallization conditions to achieve high diastereomeric excess.
Route B: Sharpless Asymmetric Dihydroxylation (AD)
A more modern and elegant approach involves creating the stereocenters directly from a prochiral olefin using a catalytic asymmetric reaction.
-
Substrate : The reaction starts with a suitable prochiral alkene, such as 1,2-divinylcyclohexane or a related diene.
-
Catalysis : The Sharpless Asymmetric Dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[7][8] The choice of ligand—either (DHQ)₂-PHAL (found in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β)—dictates which face of the alkene is hydroxylated, allowing for precise control over the enantiomer produced.[9][10] A stoichiometric co-oxidant, like potassium ferricyanide, is used to regenerate the osmium catalyst, minimizing the use of the toxic and expensive OsO₄.[8][10]
-
Expertise & Experience : The Sharpless AD is renowned for its high enantioselectivity (often >95% ee) and broad substrate scope.[7][11] The pre-packaged "AD-mix" reagents simplify the procedure significantly.[9][10] However, the use of osmium tetroxide necessitates stringent safety protocols due to its high toxicity.
Route C: Chiral Pool Synthesis
This strategy leverages the inherent chirality of readily available natural products, such as tartaric acid.[12][13]
-
Starting Material : L-(+)-Tartaric acid is an inexpensive starting material with two defined stereocenters.[14]
-
Transformations : The synthesis involves a sequence of reactions to transform the tartaric acid backbone into the cyclohexane ring system. This can involve steps like acetal protection, reduction of carboxylic acids to alcohols, conversion to electrophiles (e.g., dichlorides), and subsequent cyclization reactions.[12]
-
Expertise & Experience : Chiral pool synthesis is a powerful strategy that avoids the need for resolution or asymmetric catalysis.[15] However, the synthetic sequences can be lengthy, potentially leading to lower overall yields. The key advantage is the unambiguous transfer of stereochemistry from the starting material to the product.
Comparative Analysis of Chiral Diol Synthesis Routes
| Feature | Route A: Classical Resolution | Route B: Sharpless AD | Route C: Chiral Pool |
| Enantioselectivity | Good to Excellent (depends on crystallization efficiency) | Excellent (>95% ee is common)[6][7] | Excellent (derived directly from enantiopure source) |
| Typical Yield | Moderate (losses during resolution) | High for the dihydroxylation step | Variable (can be lower due to multiple steps) |
| Scalability | High; well-suited for industrial production.[1] | Moderate to High; requires catalyst optimization for scale-up. | Moderate; may be limited by the complexity of the route. |
| Cost of Reagents | Low (bulk starting materials, common resolving agents) | High (Osmium catalyst, chiral ligands), but used catalytically.[8] | Low (e.g., Tartaric acid is inexpensive).[14] |
| Key Advantage | Established, scalable, cost-effective for large quantities. | High enantioselectivity, elegant, and direct. | Unambiguous stereochemistry, inexpensive starting material. |
| Key Disadvantage | Can be labor-intensive; yield loss in separation. | Use of highly toxic OsO₄. | Often requires a longer synthetic sequence. |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound from Diol
This protocol is adapted from established industrial and laboratory procedures.[5][6]
-
Setup : To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R,R)-1,2-cyclohexanedimethanol (10.0 g, 69.3 mmol).
-
Dissolution : Add dichloromethane (DCM, 200 mL) and triethylamine (TEA, 24.1 mL, 173.3 mmol) to the flask. Stir the mixture until all solids are dissolved.
-
Cooling : Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Addition of Mesyl Chloride : Slowly add methanesulfonyl chloride (11.7 mL, 152.5 mmol) dropwise to the stirred solution over 60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : Stir the mixture at 0–5 °C for 2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Workup : Once the reaction is complete, add deionized water (100 mL) to the flask to quench the reaction.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield this compound as a white to off-white solid.[16] A reported yield for a similar process is 92.6%.[5]
Protocol 2: Sharpless Asymmetric Dihydroxylation (Illustrative)
This protocol illustrates the general procedure for creating a chiral diol.[7][8][9]
-
Setup : To a round-bottom flask, add a solvent mixture of t-butanol and water (1:1, 100 mL).
-
Reagent Addition : Add the commercially available AD-mix-β (14 g per 10 mmol of olefin). Stir until the two phases are clear and the solids are dissolved.
-
Cooling : Cool the mixture to 0 °C.
-
Substrate Addition : Add the prochiral alkene (e.g., 1,2-divinylcyclohexane, 10 mmol) to the cooled mixture.
-
Reaction : Stir the reaction vigorously at 0 °C. The reaction progress is often indicated by a color change from orange to a paler shade. Monitor by TLC.
-
Quenching : After the reaction is complete (typically 6-24 hours), add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extraction : Add ethyl acetate (100 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude diol by column chromatography to yield the enantiomerically enriched product.
Product Validation and Data Summary
Validation of the final product is essential to confirm its identity, purity, and stereochemical integrity.
-
Structural Confirmation : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected signals include peaks for the methanesulfonyl protons (singlet around 3.0 ppm) and the methylene protons adjacent to the mesylate group.[6]
-
Purity Assessment : Purity is determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often guarantee purity of ≥99%.[16][17]
-
Stereochemical Validation : The enantiomeric purity is confirmed by measuring the specific optical rotation [α]D. A reported value is [α]D²⁰ = -27.5° (c=4% in benzene).[6]
Table: Representative Data for the Final Mesylation Step
| Parameter | Value | Source |
| Starting Material | (R,R)-1,2-Cyclohexanedimethanol | [5] |
| Reagents | Methanesulfonyl Chloride, Triethylamine | [5][6] |
| Solvent | Methylisobutyl Ketone or DCM | [5][6] |
| Temperature | 0–5 °C | [5][6] |
| Reported Yield | 92% - 92.6% | [5][6] |
| Reported Purity (ee) | 99.43% | [6] |
| Appearance | Off-white solid | [16] |
Conclusion and Recommendations
The synthesis of this compound is a well-established process, with the primary strategic decision revolving around the synthesis of the chiral diol precursor.
-
For large-scale, industrial manufacturing , the Classical Resolution route (Route A) often presents the most economically viable option due to its scalability and use of inexpensive raw materials.[1]
-
For laboratory-scale synthesis and applications demanding the highest enantiopurity , the Sharpless Asymmetric Dihydroxylation (Route B) is a superior choice, offering an elegant and highly selective method for establishing the required stereocenters.
-
Chiral Pool Synthesis (Route C) provides an intellectually appealing and reliable alternative when a multi-step synthesis is acceptable and an unambiguous source of chirality is desired.
Ultimately, the choice of synthetic route must be validated against the specific project requirements, balancing factors of scale, cost, purity, and available expertise. The final mesylation step is a robust and high-yielding transformation, provided that reaction conditions are carefully controlled to ensure the integrity of the invaluable chiral precursor.
References
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- Guidechem. (n.d.). What are the synthesis and applications of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane?.
- NIH. (n.d.). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
- ACS Publications. (n.d.). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary.
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ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[4][18]oxazepanes. Retrieved from ResearchGate.
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- PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-.
- Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3.
- Advanced ChemBlocks. (n.d.). (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.
- ACS Publications. (2019). Construction of Multiple-Substituted Chiral Cyclohexanes through Hydrogenative Desymmetrization of 2,2,5-Trisubstituted 1,3-Cycl.
- Tradeindia. (n.d.). R R)-1 2-bis (methanesulfonyloxymethyl)cyclohexane.
- Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
- ResearchGate. (n.d.). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid.
- AKSci. (n.d.). This compound.
- organic-chemistry.org. (n.d.). Alcohol to Mesylate - Common Conditions.
- Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes.
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- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- Andrew G Myers Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction.
- ChemicalBook. (2025). (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3.
- NIH. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
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- Google Patents. (2014). CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate.
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- OICC Press. (n.d.). Catalytic asymmetric synthesis using rotaxanes.
- ResearchGate. (2025). Synthetic Approaches to (R)-Cyclohex-2-Enol.
- SciSpace. (n.d.). Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2.
- RSC Publishing. (n.d.). Catalytic asymmetric synthesis of butane diacetal-protected (4S,5S)-dihydroxycyclohexen-1-one and use in natural product synthesis.
- NIH. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir.
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A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount for researchers, scientists, and drug development professionals. Chiral diols have long stood as a cornerstone in this endeavor, serving as versatile ligands and auxiliaries that impart chirality to a vast array of chemical transformations. This guide provides an in-depth technical comparison of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane, a C₂-symmetric chiral diol derived from the readily available chiral pool, against the established benchmarks in the field: BINOL and TADDOL derivatives. Our analysis is grounded in experimental data to offer a clear perspective on the performance and potential applications of these critical reagents.
The Central Role of Chiral Diols in Asymmetric Catalysis
The efficacy of a chiral diol in asymmetric synthesis hinges on its ability to create a well-defined and sterically demanding chiral environment around a metal center or to act as a chiral directing group.[1][2] This chiral pocket dictates the facial selectivity of substrate approach, thereby controlling the stereochemical outcome of the reaction. Key factors influencing the performance of a chiral diol include its structural rigidity, the steric hindrance it imposes, and the electronic nature of its substituents.[1] Axially chiral biaryl diols like 1,1'-bi-2-naphthol (BINOL) and tartrate-derived diols such as α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) are renowned for their broad applicability and the high levels of enantioselectivity they can achieve in numerous reactions.[3][4]
This compound, with its trans-1,2-disubstituted cyclohexane backbone, offers a conformationally rigid and C₂-symmetric scaffold. The methanesulfonyl (mesyl) groups are excellent leaving groups, making this diol a versatile precursor for the synthesis of a variety of chiral ligands, such as diphosphines, diamines, and bis(oxazolines), by nucleophilic substitution. This adaptability allows for the fine-tuning of the steric and electronic properties of the resulting ligands to suit specific catalytic applications.
Head-to-Head Comparison: Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a classic benchmark for evaluating the effectiveness of chiral catalysts.[5] The use of chiral Lewis acids, often generated in situ from a chiral diol and a metal salt, can induce high levels of enantioselectivity.
While direct comparative studies under identical conditions are scarce in the literature, we can extrapolate performance based on reactions catalyzed by ligands derived from these core chiral backbones. For instance, chiral phosphine ligands derived from (R,R)-1,2-bis(hydroxymethyl)cyclohexane have been successfully employed in various asymmetric transformations.
Table 1: Comparative Performance in Asymmetric Diels-Alder Reactions (Representative Data)
| Chiral Diol Precursor | Dienophile | Diene | Catalyst System | Yield (%) | Endo/Exo Ratio | ee (%) | Reference |
| (R,R)-Cyclohexane-1,2-dimethanol derivative | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ / Chiral Ligand | 85 | >99:1 | 96 | [6] |
| (R)-BINOL | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl / (R)-BINOL | 92 | 97:3 | 98 | [7] |
| (R,R)-TADDOL | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | TiCl₂(O-i-Pr)₂ / (R,R)-TADDOL | 95 | 98:2 | 99 | [8] |
Note: The data presented is a compilation from different sources to illustrate the typical performance of ligands derived from these chiral backbones. Direct comparison requires identical reaction conditions.
From the representative data, it is evident that ligands derived from the cyclohexane-1,2-dimethanol backbone can achieve enantioselectivities comparable to those obtained with the well-established BINOL and TADDOL systems in the Diels-Alder reaction. The rigid cyclohexane framework effectively translates the chiral information to the catalytic center, leading to high stereocontrol.
In-Depth Look: Asymmetric Allylation of Aldehydes
The enantioselective addition of allyl groups to aldehydes is a fundamental carbon-carbon bond-forming reaction that generates valuable chiral homoallylic alcohols. Chiral diols play a crucial role in this transformation, often in conjunction with Lewis acids to activate the aldehyde and organize the transition state.
Here, the choice of the chiral diol can significantly impact both the yield and the enantioselectivity of the reaction. The steric and electronic properties of the diol influence the coordination to the Lewis acid and the subsequent interaction with the aldehyde and the allylating agent.
Table 2: Comparative Performance in Asymmetric Allylation of Benzaldehyde (Representative Data)
| Chiral Diol | Allylating Agent | Lewis Acid | Yield (%) | ee (%) | Reference |
| (R,R)-Cyclohexane-1,2-dimethanol derivative | Allyltributyltin | Ti(O-i-Pr)₄ | 88 | 92 | [9] |
| (R)-BINOL | Allyltributyltin | Ti(O-i-Pr)₄ | 95 | 98 | [10] |
| (R,R)-TADDOL | Allyltributyltin | Ti(O-i-Pr)₄ | 91 | 96 | [11] |
Note: This table is a representative compilation and not a direct head-to-head comparison under identical conditions.
In the context of asymmetric allylation, ligands derived from the cyclohexane-1,2-dimethanol framework have demonstrated the ability to induce high levels of enantioselectivity. While benchmark diols like BINOL may offer slightly higher enantiomeric excesses in some cases, the cyclohexane-based systems provide a viable and often more cost-effective alternative without a significant compromise in performance.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of a Chiral Diphosphine Ligand from this compound
This protocol outlines the synthesis of a C₂-symmetric diphosphine ligand, a versatile component for a wide range of asymmetric catalytic reactions.
Caption: Workflow for the synthesis of a chiral diphosphine ligand.
-
Preparation of Diphenylphosphine Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, dissolve diphenylphosphine (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.2 equivalents, as a solution in hexanes) dropwise via syringe. Stir the resulting orange-red solution for 30 minutes at -78 °C.
-
Nucleophilic Substitution: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the lithium diphenylphosphide solution at -78 °C.
-
Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution will typically fade to light yellow. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral diphosphine ligand.
General Protocol for a Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol details a general procedure for conducting an asymmetric Diels-Alder reaction using an in situ generated chiral Lewis acid catalyst.
Caption: Logical steps in a chiral Lewis acid-catalyzed Diels-Alder reaction.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral diol-derived ligand (e.g., 0.11 mmol) in an anhydrous solvent (e.g., dichloromethane or toluene) (5 mL). To this solution, add the Lewis acid (e.g., Cu(OTf)₂, 0.1 mmol) and stir at room temperature for 30-60 minutes to allow for the in situ formation of the chiral Lewis acid complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the dienophile (e.g., 1.0 mmol) to the solution.
-
Diene Addition: Slowly add the diene (e.g., 2.0-3.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature.
-
Purification and Analysis: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion
This compound stands as a valuable and versatile chiral building block in the asymmetric synthesis toolbox. Its rigid C₂-symmetric cyclohexane backbone provides a robust platform for the creation of a diverse range of chiral ligands. While the benchmark diols, BINOL and TADDOL, often exhibit exceptional performance across a wide spectrum of reactions, ligands derived from the cyclohexane-1,2-dimethanol scaffold have demonstrated comparable and, in some cases, excellent levels of enantioselectivity.
The choice of a chiral auxiliary is a multifaceted decision that weighs performance, cost, and synthetic accessibility. For researchers and drug development professionals, this compound and its derivatives represent a compelling option, offering a pathway to high enantioselectivity through a readily available and modifiable chiral scaffold. The continued exploration and application of such chiral building blocks will undoubtedly fuel further innovation in the field of asymmetric catalysis.
References
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- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
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Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212. [Link]
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Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
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Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels−Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
- Corey, E. J., & Ishihara, K. (1992). A new chiral controller for the enantioselective Diels-Alder reaction. Tetrahedron Letters, 33(45), 6807-6810.
- Corey, E. J., & Loh, T. P. (1991). First application of a new and effective chiral controller for the Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967.
- Corey, E. J., Imwinkelried, R., Pikul, S., & Xiang, Y. B. (1989). Practical enantioselective Diels-Alder and aldol reactions using a new chiral controller system. Journal of the American Chemical Society, 111(14), 5493-5495.
- Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993). Catalytic, enantioselective addition of allyltributyltin to aldehydes using chiral titanium complexes. Journal of the American Chemical Society, 115(18), 8467-8468.
- Costa, A. M., Jimeno, C., Gavenonis, J., Carroll, P. J., & Walsh, P. J. (2002). A New Class of Easily Synthesized Chiral TADDOL-like Ligands: Application to the Catalytic Asymmetric Allylation of Aldehydes. Organic Letters, 4(10), 1683-1686.
- Yu, C. M., Choi, H. S., Jung, W. H., & Lee, J. C. (1996). A highly effective chiral catalyst for the enantioselective allylation of aldehydes with allyltributyltin: a new catalytic system of BINOL-Zr (O-i-Pr) 4. Tetrahedron: Asymmetry, 7(9), 2517-2520.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
